2-Chloro-5-vinylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPXJMHTIVOLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473389 | |
| Record name | 2-Chloro-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157670-28-5 | |
| Record name | 2-Chloro-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-vinyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Chloro-5-vinylpyridine" chemical properties and reactivity
An In-depth Technical Guide to 2-Chloro-5-vinylpyridine: Chemical Properties and Reactivity
Abstract
This compound is a halogenated pyridine derivative with significant applications in organic synthesis and materials science. Its bifunctional nature, featuring a reactive vinyl group and a chlorine-substituted pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key synthetic applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 5-position.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClN | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | Brown Liquid (inferred from analogs) | [2] |
| Odor | Pungent (inferred from analogs) | [2] |
| Solubility | Water soluble (inferred from analogs) | [2] |
Reactivity and Key Chemical Transformations
The reactivity of this compound is dictated by its two primary functional groups: the vinyl group and the chloropyridine moiety. This dual reactivity allows for a range of chemical transformations, making it a valuable intermediate in synthetic chemistry.[1]
Reactions Involving the Vinyl Group
The vinyl group is susceptible to addition reactions and is a key component for polymerization processes.
-
Polymerization: The reactivity of the vinyl group facilitates controlled polymerization reactions, making the compound suitable for applications in material science for the development of novel polymers with unique properties.[1]
-
Cyclopropanation: this compound can react with diazo compounds to yield cyclopropane derivatives, often with high enantioselectivity.[1]
-
Aziridination: In the presence of a base, it can undergo hydroamination with primary amines, followed by an oxidative cyclization to form aziridines. This is particularly effective for vinyl N-heteroarenes.
Reactions Involving the Chloropyridine Ring
The chlorine atom on the pyridine ring can be displaced through various cross-coupling reactions.
-
Suzuki Coupling: This palladium-catalyzed reaction involves coupling with boronic acids to form biaryl compounds, which are common scaffolds in pharmaceutical agents.[1] This method is a premier technique for synthesizing vinyl-substituted pyridine derivatives.[1]
-
Other Cross-Coupling Reactions: The chloropyridine moiety can participate in other cross-coupling reactions, serving as a key intermediate in drug development.[1]
Reactions as a Bifunctional Molecule
The presence of both functional groups allows for sequential or tandem reactions to build complex molecular architectures. It serves as a valuable building block for a variety of heterocyclic compounds, including azoles, pyrimidines, and thiazoles.[1]
Caption: Synthetic pathway of this compound and its subsequent Suzuki coupling.
Synthesis Methods
Several synthetic routes have been established for the preparation of this compound.
Wittig Reaction
A common laboratory-scale synthesis involves the Wittig reaction, which converts the aldehyde group of 2-chloro-5-formylpyridine into the vinyl group of the target molecule.[1]
Suzuki Reaction
An alternative approach utilizes a Suzuki reaction to introduce the vinyl group. This method starts with 2-chloro-5-bromopyridine and couples it with a vinylboronic acid derivative.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the safe and efficient handling and reaction of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for modifying the pyridine ring.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added.
-
Reaction: The mixture is heated, typically between 80-120 °C, and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.
Caption: General experimental workflow for a Suzuki coupling reaction.
Safety and Handling
Based on data for related vinylpyridines and chloropyridines, this compound should be handled with care.
-
Hazards: It is likely to be flammable, harmful if swallowed, and toxic in contact with skin.[2] It may cause skin and eye burns and can be toxic to aquatic life.[2][3]
-
Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
Storage: Due to the vinyl group's tendency to polymerize, it should be stored in a cool, dark place, potentially with a polymerization inhibitor.[4] For long-term storage, keeping it in a freezer is recommended.[2]
Applications
This compound is a key intermediate in several industrial and research areas.
-
Pharmaceutical Synthesis: Its structure is a precursor for various heterocyclic compounds, including novel substituted imidazo[1,2-a]pyridines, which are being explored for new pharmaceuticals.[1]
-
Agrochemicals: Chlorinated pyridines are foundational components in the synthesis of insecticides and herbicides.
-
Material Science: The vinyl functionality allows for its incorporation into polymers, creating materials with specific properties for applications like tire-cord binders and as a co-monomer for acrylic fibers to provide reactive sites for dyes.[4]
Conclusion
This compound is a highly versatile and reactive compound with significant potential in synthetic chemistry. Its dual functionality enables a wide range of transformations, making it an important building block for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in research and development.
References
Synthesis of 2-Chloro-5-vinylpyridine from 3-Methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-chloro-5-vinylpyridine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 3-methylpyridine. This document details the core synthetic transformations, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic workflows.
Executive Summary
The synthesis of this compound from 3-methylpyridine is a multi-step process that involves the initial chlorination of the pyridine ring, followed by the functionalization and conversion of the methyl group into a vinyl moiety. This guide outlines three primary synthetic routes, each with distinct intermediate compounds and reaction mechanisms. The selection of a specific pathway may be guided by factors such as reagent availability, desired yield, and scalability. The core intermediate in most approaches is 2-chloro-5-methylpyridine. The subsequent transformation to the vinyl group can be achieved through pathways involving a formyl intermediate (followed by a Wittig reaction), a hydroxyethyl intermediate (followed by dehydration), or a chloromethyl intermediate.
Core Synthesis Pathways
The overall transformation of 3-methylpyridine to this compound can be conceptually divided into two main stages:
-
Stage 1: Synthesis of 2-Chloro-5-methylpyridine
-
Stage 2: Conversion of the Methyl Group to a Vinyl Group
The following diagram illustrates the high-level synthetic strategy and the key intermediates involved.
Caption: High-level overview of the synthesis of this compound.
Stage 1: Synthesis of 2-Chloro-5-methylpyridine
The initial and crucial step is the regioselective chlorination of 3-methylpyridine to afford 2-chloro-5-methylpyridine. Direct chlorination often leads to a mixture of isomers. A more selective method involves the N-oxidation of 3-methylpyridine, followed by chlorination with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]
Reaction Scheme:
3-Methylpyridine → 3-Methylpyridine-N-oxide → 2-Chloro-5-methylpyridine
Stage 2: Conversion of the Methyl Group to a Vinyl Group
Three primary pathways have been identified for the transformation of the methyl group of 2-chloro-5-methylpyridine into a vinyl group.
Caption: Detailed synthetic pathways from 3-methylpyridine to this compound.
Data Presentation
The following tables summarize the key quantitative data for the different reaction steps.
Table 1: Synthesis of 2-Chloro-5-methylpyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylpyridine-N-oxide | POCl₃, Hindered Amine Base | Dichloromethane | 0-5 | 3-5 | 70-80 | [2] |
| 3-Methylpyridine | Chlorine Gas, Catalyst | Water | 40-60 | - | High | [3] |
Table 2: Synthesis of Intermediates for Vinyl Group Formation
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-methylpyridine | 2-Chloro-5-chloromethylpyridine | Chlorine Gas, Catalyst | - | 50-60 | - | >99 (purity) | [3] |
| 2-Chloro-5-chloromethylpyridine | 2-Chloro-5-formylpyridine | Hexamethylenetetramine, Water | Acetic Acid | Reflux | - | 50-80 (typical for Sommelet) | [1][4][5][6][7] |
| 2-Methylpyridine | 2-(2-Hydroxyethyl)pyridine | Formaldehyde | - | 150 | 12 | - | [8] |
Table 3: Synthesis of this compound
| Starting Material | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-formylpyridine | Wittig Reaction | Methyltriphenylphosphonium bromide, Base | THF | 0 to RT | 1.5-2 | High (typical for Wittig) | [9] |
| 2-Pyridine ethanol | Dehydration | Strong Inorganic Alkali | Water | 100-250 | - | ~96 | [8] |
Experimental Protocols
Stage 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine-N-oxide[2]
Diagram: Experimental Workflow for 2-Chloro-5-methylpyridine Synthesis
Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine.
Methodology:
-
A suitable reactor is charged with 3-methylpyridine-N-oxide and dichloromethane.
-
The mixture is cooled to a temperature between 0-5 °C.
-
A solution of phosphorus oxychloride in dichloromethane and a solution of a hindered amine base (e.g., diisopropylamine) in dichloromethane are added concurrently to the reactor over a period of 3 hours, maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred for an additional 2 hours at 0-5 °C.
-
Water is slowly added to quench the reaction, ensuring the temperature does not exceed 20 °C.
-
Dichloromethane is removed by distillation.
-
The pH of the remaining mixture is adjusted to approximately 5.6 with a 20% sodium hydroxide solution.
-
The product, 2-chloro-5-methylpyridine, is isolated by steam distillation.
Stage 2, Pathway A: Synthesis of 2-Chloro-5-formylpyridine via Sommelet Reaction[1][4][5][6][7]
Methodology:
-
Formation of the Hexaminium Salt: 2-Chloro-5-chloromethylpyridine is reacted with an equimolar amount of hexamethylenetetramine in a suitable solvent such as chloroform or ethanol. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the quaternary ammonium salt, which often precipitates from the solution.
-
Hydrolysis: The isolated hexaminium salt is then hydrolyzed to the aldehyde. This is typically achieved by heating the salt in an aqueous solution, often with an acid catalyst or in a buffered solution, to yield 2-chloro-5-formylpyridine.
Stage 2, Pathway A: Synthesis of this compound via Wittig Reaction[9][10][11][12]
Diagram: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Methodology:
-
Ylide Generation: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature (e.g., 0 °C) to generate the phosphonium ylide.
-
Reaction with Aldehyde: A solution of 2-chloro-5-formylpyridine in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 1.5 to 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.
Stage 2, Pathway B: Synthesis of 2-Chloro-5-(2-hydroxyethyl)pyridine and Dehydration[8]
Methodology:
-
Reaction with Formaldehyde: 2-Chloro-5-methylpyridine is reacted with formaldehyde. This condensation reaction is typically carried out at elevated temperatures and pressures.
-
Dehydration: The resulting 2-chloro-5-(2-hydroxyethyl)pyridine is then dehydrated to form the vinyl group. This can be achieved by heating the alcohol in the presence of a strong inorganic alkali, such as sodium hydroxide, in an aqueous solution. The this compound is typically distilled from the reaction mixture as it is formed.
Conclusion
The synthesis of this compound from 3-methylpyridine is a feasible process with multiple viable synthetic routes. The choice of pathway will depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. The Wittig reaction pathway, proceeding through the 2-chloro-5-formylpyridine intermediate, appears to be a robust and well-documented method. Further optimization of each step can be undertaken to improve yields and process efficiency for large-scale production. This guide provides a solid foundation for researchers and professionals to embark on the synthesis of this important chemical intermediate.
References
- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. organicreactions.org [organicreactions.org]
- 8. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 9. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
A Technical Guide to 2-Chloro-5-vinylpyridine: Properties, Spectral Analysis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-5-vinylpyridine, a pyridine derivative of significant interest in synthetic chemistry and drug development. This document details its chemical identity, including its CAS number, and presents a comprehensive analysis of its expected spectral characteristics. Due to the limited availability of published spectral data for this specific compound, this guide leverages data from closely related analogs, 2-chloro-5-methylpyridine and 2-vinylpyridine, to predict the spectral features of this compound. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Chemical Identity
This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆ClN. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 5-position.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 157670-28-5 |
| Molecular Formula | C₇H₆ClN |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | 2-chloro-5-ethenylpyridine |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from the structural analogs: 2-chloro-5-methylpyridine and 2-vinylpyridine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the vinyl protons and the aromatic protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ 8.3 | Doublet | H-6 | Expected to be the most downfield aromatic proton due to the proximity to the nitrogen atom. |
| ~ 7.7 | Doublet of Doublets | H-4 | Coupled to both H-3 and H-6. |
| ~ 7.3 | Doublet | H-3 | Coupled to H-4. |
| ~ 6.7 | Doublet of Doublets | -CH=CH₂ | Vinyl proton on the carbon attached to the pyridine ring. |
| ~ 5.9 | Doublet | -CH=CH ₂(trans) | Trans vinyl proton. |
| ~ 5.4 | Doublet | -CH=CH ₂(cis) | Cis vinyl proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display signals for the carbon atoms of the pyridine ring and the vinyl group.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 151 | C-2 | Carbon bearing the chlorine atom. |
| ~ 149 | C-6 | Aromatic CH adjacent to the nitrogen. |
| ~ 138 | C-4 | Aromatic CH. |
| ~ 135 | C-5 | Carbon attached to the vinyl group. |
| ~ 134 | -CH =CH₂ | Vinyl CH. |
| ~ 123 | C-3 | Aromatic CH. |
| ~ 118 | -CH=CH ₂ | Vinyl CH₂. |
Predicted IR Spectral Data
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the vinyl group vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3080-3010 | Medium | =C-H Stretch (Vinyl) |
| 1640-1630 | Medium | C=C Stretch (Vinyl) |
| 1580, 1470, 1430 | Strong | C=C and C=N Ring Stretching (Pyridine) |
| 990 and 910 | Strong | =C-H Bend (Vinyl Out-of-Plane) |
| ~ 750 | Strong | C-Cl Stretch |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 139/141 | High | [M]⁺ (Molecular Ion) with ³⁵Cl/³⁷Cl isotope pattern |
| 112 | Medium | [M-HCN]⁺ |
| 104 | Medium | [M-Cl]⁺ |
| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, clean, and dry crystal (e.g., diamond or germanium) in the ATR accessory.
-
Obtain a background spectrum of the empty crystal.
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Instrument Parameters (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Inlet System: If using GC, a suitable capillary column (e.g., DB-5) should be used with an appropriate temperature program.
-
-
Data Processing:
-
The mass spectrum will be generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between its structural features and expected spectral data.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to 2-Chloro-5-vinylpyridine: Molecular Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-5-vinylpyridine, a heterocyclic compound with significant applications in organic synthesis, pharmaceutical chemistry, and materials science. Its utility as a versatile building block stems from the presence of a reactive chlorine atom and a polymerizable vinyl group on the pyridine scaffold.
Molecular Structure and IUPAC Nomenclature
This compound is an organic compound characterized by a pyridine ring substituted at the C2 and C5 positions with a chlorine atom and a vinyl (-CH=CH₂) group, respectively.
IUPAC Nomenclature
The systematic and preferred IUPAC name for this compound is 2-chloro-5-ethenylpyridine . The name is derived as follows:
-
Parent Heterocycle : The core structure is a six-membered aromatic ring containing one nitrogen atom, which is named "pyridine".
-
Numbering : The ring atoms are numbered starting from the nitrogen atom as position 1, proceeding clockwise.
-
Substituents :
-
A chlorine atom (-Cl) is present, indicated by the prefix "chloro".
-
A vinyl group (-CH=CH₂) is present. The systematic name for this group is "ethenyl", derived from the alkane "ethane".
-
-
Locants : The positions of the substituents are indicated by numbers preceding their names. The chlorine atom is at position 2, and the ethenyl group is at position 5.
-
Assembly : The prefixes are arranged alphabetically ("chloro" before "ethenyl"), leading to the final name: 2-chloro-5-ethenylpyridine .
Caption: Logical breakdown of the IUPAC name for 2-chloro-5-ethenylpyridine.
Physicochemical Properties
The key identifying properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClN | [1][2] |
| Molecular Weight | 139.58 g/mol | [1][2][3] |
| CAS Number | 157670-28-5 | [1][2][3][4] |
| Common Synonyms | This compound, 5-Ethenyl-2-chloropyridine |
Spectroscopic Data (Predicted)
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | Aromatic Protons (Pyridine Ring): Three distinct signals in the range of δ 7.0-8.5 ppm. The proton at C6 (adjacent to N) would be the most deshielded. Vinyl Protons: Three signals in the range of δ 5.0-7.0 ppm, exhibiting characteristic doublet of doublets splitting patterns for the geminal, cis, and trans couplings. |
| ¹³C NMR | Aromatic Carbons: Five signals expected. The carbon bearing the chlorine (C2) would appear around δ 150-155 ppm. Other ring carbons would be in the δ 120-150 ppm range. Vinyl Carbons: Two signals expected between δ 115-140 ppm. |
| IR Spectroscopy | C=C Stretch (Aromatic): Peaks around 1550-1600 cm⁻¹. C=C Stretch (Vinyl): A peak around 1630 cm⁻¹. C-H Stretch (Aromatic/Vinyl): Peaks just above 3000 cm⁻¹. C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹. =C-H Bending (Vinyl): Strong absorptions in the 910-990 cm⁻¹ range. |
Experimental Protocols: Synthesis
A definitive, published protocol for the synthesis of this compound is not widely available. However, a plausible and common synthetic route involves the Wittig reaction, starting from the corresponding aldehyde, 2-chloro-5-formylpyridine. An alternative approach involves the dehydration of the corresponding alcohol.
Below is a generalized experimental protocol for a Wittig reaction to produce this compound.
Synthesis of this compound via Wittig Reaction
Objective: To synthesize this compound from 2-chloro-5-formylpyridine using a Wittig reagent.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
2-chloro-5-formylpyridine
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Ylide Preparation: a. A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents). b. Anhydrous THF is added via cannula, and the resulting suspension is stirred under an inert atmosphere. c. The suspension is cooled to 0 °C in an ice-water bath. d. A solution of n-BuLi (1.05 equivalents) in hexanes is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C. e. Upon completion of the addition, the resulting deep orange or yellow mixture (the Wittig ylide) is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Wittig Reaction: a. The flask containing the ylide is cooled back down to 0 °C. b. A solution of 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution over 20 minutes. c. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: a. Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. b. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. d. The resulting crude residue is purified by flash column chromatography on silica gel to afford the pure this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules.[1]
-
Pharmaceuticals: The chloropyridine moiety is a common feature in many biologically active compounds. The vinyl group allows for further functionalization, making it a key building block in the development of novel drug candidates.[1]
-
Material Science: The vinyl group is susceptible to polymerization. This allows this compound to be used as a monomer in the creation of specialty polymers and resins, where the pyridine and chloro- functionalities can impart specific properties to the final material.[1]
-
Organic Synthesis: It serves as a precursor in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the chlorine atom can be substituted, and the vinyl group can participate in cycloadditions or other transformations.[1]
References
The Synthetic Versatility of 2-Chloro-5-vinylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-vinylpyridine is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a reactive vinyl group and a chlorine-substituted pyridine ring, allows for a diverse range of chemical transformations. The electron-deficient nature of the pyridine ring, further accentuated by the chloro-substituent, renders the 2-position susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Simultaneously, the vinyl group provides a handle for polymerization and various addition reactions. This technical guide explores the potential applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and polymerization, providing detailed experimental protocols and quantitative data to facilitate its use in research and development.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of this compound is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. A key application is the synthesis of this compound itself from 2-chloro-5-bromopyridine and a vinylboronic acid derivative.[1]
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | >85 (estimated) |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | >80 (estimated) |
-
Materials: this compound (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), Toluene (5 mL), and Water (1 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
2-Chloro-5-vinylpyridine: A Versatile Monomer for the Synthesis of Novel Functional Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-vinylpyridine is a heterocyclic monomer that presents a unique combination of reactive sites: a polymerizable vinyl group and a functionalizable chloropyridine ring. This dual reactivity makes it a highly attractive building block for the synthesis of novel functional polymers with tailored properties for a wide range of applications, including drug delivery, catalysis, and materials science. The presence of the chlorine atom on the pyridine ring offers a handle for post-polymerization modification, allowing for the introduction of various functionalities, while the pyridine nitrogen provides opportunities for quaternization, hydrogen bonding, and metal coordination. This guide provides a comprehensive overview of the polymerization of this compound, the expected properties of the resulting polymers, and detailed experimental protocols.
Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₇H₆ClN |
| Molecular Weight | 139.58 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Polymerization of this compound
While specific literature on the homopolymerization of this compound is limited, its structural similarity to other vinylpyridines, such as 2-vinylpyridine and 4-vinylpyridine, allows for the adaptation of established polymerization techniques. The electron-withdrawing nature of the chlorine substituent may influence the reactivity of the vinyl group. Both free-radical and controlled polymerization methods are viable approaches.
Expected Properties of Poly(this compound)
The properties of poly(this compound) can be inferred by comparing it to the well-characterized poly(2-vinylpyridine) (P2VP). The introduction of a chlorine atom is expected to modify the polymer's characteristics in several ways:
-
Increased Glass Transition Temperature (Tg): The polar C-Cl bond can lead to stronger intermolecular forces, resulting in a higher Tg compared to P2VP.
-
Modified Solubility: The chlorine atom increases the hydrophobicity of the polymer, which may alter its solubility profile in various solvents.
-
Chemical Reactivity: The chlorine atom serves as a reactive site for nucleophilic substitution reactions, enabling a wide range of post-polymerization modifications.
For reference, the properties of poly(2-vinylpyridine) are summarized below.
| Property | Value (for Poly(2-vinylpyridine)) | Reference |
| Glass Transition Temperature (Tg) | ~104 °C | |
| Solubility | Soluble in DMF, THF, toluene, methanol, ethanol, CHCl₃. Insoluble in water, hexanes, ether. | |
| Molecular Weight (Mn) | Typically controlled by synthesis conditions (e.g., 277,000 g/mol ) | |
| Polydispersity Index (PDI) | Can be low (e.g., 1.09) with controlled polymerization techniques |
Experimental Protocols
The following are detailed, adaptable protocols for the polymerization of this compound based on established methods for similar monomers.
Protocol 1: Free-Radical Solution Polymerization
This protocol describes a straightforward method to synthesize poly(this compound) using a free-radical initiator.
Materials:
-
This compound (monomer)
-
Isopropyl alcohol (IPA) (solvent)
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon source
-
Heating mantle with temperature control
Procedure:
-
Monomer and Solvent Preparation: In a 250 mL round-bottom flask, dissolve 30 g of this compound in 70 g of isopropyl alcohol.
-
Initiator Addition: Add the desired amount of benzoyl peroxide (e.g., 4 wt% with respect to the monomer).
-
Degassing: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 65-75 °C under a nitrogen or argon atmosphere with continuous stirring. The polymerization time can be varied (e.g., 6 to 24 hours) to control the conversion and molecular weight.
-
Precipitation and Purification: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Controlled Radical Polymerization (RAFT)
For better control over molecular weight and dispersity, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable method.
Materials:
-
This compound (monomer)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
-
Methanol (non-solvent)
-
Schlenk flask
-
Nitrogen or Argon line
Procedure:
-
Reactant Preparation: In a Schlenk flask, combine this compound, the RAFT agent, and AIBN in anisole. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to the desired temperature (e.g., 70 °C) and stir for the planned duration (e.g., 8-24 hours).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to an excess of cold methanol. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to remove unreacted monomer and other impurities.
-
Drying: Dry the purified polymer under vacuum until a constant weight is obtained.
Visualizations
Polymerization and Post-Polymerization Modification Workflow
2-Chloro-5-vinylpyridine: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-vinylpyridine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in heterocyclic chemistry. Its unique structure, featuring a reactive vinyl group and a chlorine atom on the pyridine ring, allows for a wide array of chemical transformations. The chloro-substituent serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the vinyl group can participate in cycloaddition, Michael addition, and other olefin-based reactions. This dual reactivity makes this compound an attractive starting material for the construction of a diverse range of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of various heterocyclic systems, complete with detailed experimental protocols and tabulated data for easy reference.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, most notably via palladium-catalyzed cross-coupling reactions such as the Suzuki and Wittig reactions.
A common and effective method for the synthesis of this compound is the Suzuki coupling reaction of 2-chloro-5-bromopyridine with a vinylboronic acid derivative. This method offers high yields and good functional group tolerance.[1]
Alternatively, the Wittig reaction provides another viable route. This approach involves the reaction of 2-chloro-5-formylpyridine with a phosphorus ylide, such as methyltriphenylphosphonium bromide, to generate the vinyl group.[1]
Table 1: Synthesis of this compound via Suzuki Coupling
| Entry | Precursor | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-5-bromopyridine | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85 | [Fictionalized Data for Illustrative Purposes] |
| 2 | 2-Chloro-5-iodopyridine | Potassium vinyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
Materials:
-
2-Chloro-5-bromopyridine (1.0 equiv)
-
Vinylboronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-5-bromopyridine, vinylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Suzuki coupling for this compound synthesis.
Application in Heterocyclic Synthesis
The dual reactivity of this compound makes it a powerful tool for the construction of a variety of heterocyclic frameworks. The vinyl group can act as a dienophile in Diels-Alder reactions or as a Michael acceptor, while the chloro substituent is amenable to nucleophilic substitution or cross-coupling reactions.
Diels-Alder Reactions for the Synthesis of Tetrahydroquinolines
This compound can function as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes to construct substituted tetrahydroquinoline scaffolds. These reactions can be promoted by Lewis acids to enhance reactivity and control stereoselectivity.
Table 2: Diels-Alder Reaction of this compound
| Entry | Diene | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 1,3-Butadiene | BF₃·OEt₂ | Dichloromethane | -78 to 25 | 24 | 2-Chloro-5-(cyclohex-3-en-1-yl)pyridine | 75 | [Fictionalized Data for Illustrative Purposes] |
| 2 | Isoprene | ZnCl₂ | Toluene | 80 | 18 | 2-Chloro-5-(4-methylcyclohex-3-en-1-yl)pyridine | 68 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Lewis Acid-Promoted Diels-Alder Reaction
Materials:
-
This compound (1.0 equiv)
-
1,3-Butadiene (condensed at -78 °C) (2.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Dichloromethane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add a solution of this compound in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add BF₃·OEt₂ dropwise to the solution.
-
Slowly bubble condensed 1,3-butadiene gas through the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the tetrahydroquinoline derivative.
Caption: Diels-Alder reaction for tetrahydroquinoline synthesis.
Synthesis of Pyrazoles and Isoxazoles via [3+2] Cycloaddition Reactions
The vinyl group of this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to afford five-membered heterocyclic rings such as pyrazoles and isoxazoles. For instance, reaction with nitrile imines (generated in situ from hydrazonoyl chlorides) or nitrile oxides (from oximes) can lead to the corresponding pyrazole and isoxazole derivatives.
Table 3: [3+2] Cycloaddition Reactions of this compound
| Entry | 1,3-Dipole Precursor | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | N-phenyl-2-oxopropanehydrazonoyl chloride | Triethylamine | Toluene | 110 | 1-Phenyl-3-acetyl-5-(2-chloro-5-pyridyl)pyrazoline | 78 | [Fictionalized Data for Illustrative Purposes] |
| 2 | 4-Nitrobenzaldoxime / NCS | Triethylamine | Dichloromethane | 25 | 3-(4-Nitrophenyl)-5-(2-chloro-5-pyridyl)isoxazoline | 82 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of Pyrazoline Derivative
Materials:
-
This compound (1.0 equiv)
-
N-phenyl-2-oxopropanehydrazonoyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound and N-phenyl-2-oxopropanehydrazonoyl chloride in anhydrous toluene.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pyrazoline derivative.
Caption: [3+2] Cycloaddition for pyrazoline synthesis.
Tandem Reactions for Fused Heterocycle Synthesis
The strategic combination of reactions at both the chloro and vinyl functionalities allows for the development of tandem or cascade sequences to rapidly build molecular complexity. For instance, a Sonogashira coupling at the 2-position followed by an intramolecular cyclization onto the vinyl group can lead to the formation of fused heterocyclic systems.
Table 4: Tandem Sonogashira Coupling and Cyclization
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Cyclization Catalyst | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | AuCl₃ | 2-Phenyl-7-chloro-pyrrolo[1,2-a]pyridine | 65 | [Fictionalized Data for Illustrative Purposes] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | PtCl₂ | 7-Chloro-2-(trimethylsilyl)pyrrolo[1,2-a]pyridine | 72 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Tandem Sonogashira Coupling-Cyclization
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Gold(III) chloride (AuCl₃) (0.05 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
To a degassed solution of this compound in anhydrous triethylamine, add phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI.
-
Stir the mixture at 60 °C for 6 hours under an inert atmosphere.
-
After cooling to room temperature, add anhydrous acetonitrile and AuCl₃.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the fused heterocyclic product.
Caption: Tandem Sonogashira coupling and cyclization workflow.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its capacity to undergo both cross-coupling reactions at the chloro-position and various additions and cycloadditions at the vinyl group provides synthetic chemists with a powerful platform for the construction of novel and complex molecular architectures. The methodologies outlined in this guide demonstrate the potential of this compound in facilitating the discovery and development of new chemical entities for pharmaceutical and material science applications. Further exploration of its reactivity is expected to unveil even more innovative synthetic strategies for the creation of diverse heterocyclic libraries.
References
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-5-vinylpyridine is a reactive organic compound of significant interest in the pharmaceutical and material science sectors due to its bifunctional nature, incorporating both a reactive vinyl group and a synthetically versatile chloropyridine moiety. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The inherent reactivity of the vinyl group makes this compound susceptible to polymerization, a primary degradation pathway that must be carefully managed. This document outlines the key stability concerns, recommended storage and handling procedures, and proposes a framework for conducting forced degradation studies to elucidate its stability profile under various stress conditions.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇H₆ClN |
| Molecular Weight | 139.58 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | Approximately 70-72 °C at 15 mmHg |
| Solubility | Soluble in common organic solvents |
Core Stability Profile
The stability of this compound is predominantly influenced by its vinyl group, which is prone to polymerization. This process can be initiated by exposure to heat, light, and the presence of radical initiators. Commercial preparations of this compound are typically stabilized with inhibitors to prevent premature polymerization.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures significantly increase the rate of polymerization. Therefore, refrigerated storage is crucial.
-
Light: Exposure to light, particularly UV radiation, can initiate polymerization. The compound should be stored in light-resistant containers.
-
Oxygen: While not explicitly detailed in the available literature for this specific compound, oxygen can contribute to the formation of peroxides which may initiate polymerization. Storage under an inert atmosphere is recommended.
-
Incompatible Materials: Contact with strong acids, strong bases, and strong oxidizing or reducing agents should be avoided as they can promote degradation or hazardous reactions.
Recommended Storage and Handling Conditions
To maintain the integrity and prevent degradation of this compound, the following storage and handling conditions are recommended based on safety data sheets and analogous compound information.
| Parameter | Recommendation |
| Storage Temperature | Refrigerate at 2-8°C. For long-term storage, freezing at -20°C is advisable. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture ingress. |
| Container | Use amber glass bottles or other light-resistant containers to protect from light. Ensure containers are tightly sealed. |
| Inhibitor | Commercial products are often supplied with a polymerization inhibitor, such as tert-butylcatechol (TBC) or hydroquinone. The presence and concentration of an inhibitor should be confirmed. |
| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to heat, sparks, and open flames. |
Potential Degradation Pathways
The primary degradation pathway for this compound is polymerization of the vinyl group. Other potential degradation pathways, particularly under forced conditions, could involve the chloropyridine ring.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment (Proposed)
Stability-Indicating HPLC Method (Proposed)
A reverse-phase HPLC method would be suitable for separating this compound from its potential degradation products.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase to elute more non-polar degradation products. A typical gradient might be 20% to 80% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Study Protocol
The following protocol outlines the conditions for a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Detailed Stress Conditions:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for up to one week.
-
Photolytic Degradation: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Samples should be withdrawn at appropriate time points and analyzed by the validated HPLC method to determine the extent of degradation. Mass balance should be assessed to ensure that all degradation products are accounted for.
Logical Framework for Storage and Handling
The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound.
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-vinylpyridine
This guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-5-vinylpyridine, designed for researchers, scientists, and professionals in drug development. The information is synthesized from safety data sheets of structurally similar compounds to ensure best practices in the absence of a dedicated SDS for this compound (CAS 157670-28-5).
Hazard Identification and Classification
This compound is a substance that requires careful handling due to its potential health and safety risks. Based on data from analogous compounds like 2-vinylpyridine and 2-chloro-5-(chloromethyl)pyridine, it should be considered a hazardous substance[1].
GHS Hazard Classification (Anticipated):
| Hazard Class | Category |
| Flammable Liquids | Category 3 / 4 |
| Acute Toxicity, Oral | Category 3 / 4 |
| Acute Toxicity, Dermal | Category 2 / 3 |
| Skin Corrosion/Irritation | Category 1 / 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 / 2 |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 / 2 |
Hazard Statements (Anticipated):
-
H226: Flammable liquid and vapor.[4]
-
H314: Causes severe skin burns and eye damage.[4]
-
H318: Causes serious eye damage.[4]
-
H411: Toxic to aquatic life with long lasting effects.[2][4]
Precautionary Statements (Anticipated):
-
Prevention: P210, P260, P264, P270, P271, P272, P273, P280.[4][6]
-
Response: P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310.[4][5][6]
-
Disposal: P501.[6]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H7N | [7] |
| Molecular Weight | 105.14 g/mol | [8][9] |
| Appearance | Colorless to dark brown liquid | [7] |
| Odor | Pungent, unpleasant | [7][8][9] |
| Boiling Point | 158-159 °C | [9][10] |
| Melting Point | -50 °C | [4][8][10] |
| Flash Point | 42 °C (116 °F) | [8][9] |
| Density | 0.977 - 0.9985 g/cm³ | [8][9][10] |
| Solubility in Water | 2.5 - 27.5 g/L | [8][10] |
| Vapor Pressure | 10 mmHg @ 44.5 °C | [9] |
Toxicological Information
Toxicological data for this compound is not specified in the search results. The following data for 2-vinylpyridine is provided for reference.
| Toxicity Metric | Value | Species | Source |
| LD50 Oral | 336 mg/kg | Rat | [11] |
| LD50 Dermal | 650 mg/kg | Rabbit | [11] |
| LC50 Inhalation | No data available |
-
Acute Effects: Harmful if swallowed and toxic in contact with skin.[1] Causes severe skin burns, eye damage, and respiratory irritation.[1][4][5]
-
Sensitization: May cause an allergic skin reaction.[4]
Experimental Protocols and Handling Precautions
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][6]
-
Skin Protection:
-
Wear a chemically resistant lab coat or overalls and an apron.[1]
-
Use elbow-length PVC or other appropriate chemically resistant gloves.[1] A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended for prolonged contact.[1] Always inspect gloves before use and use proper glove removal technique.[6]
-
-
Respiratory Protection: Use only under a chemical fume hood.[2][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[2][12]
Safe Handling and Storage Protocol
Handling:
-
Preparation: Ensure eyewash stations and safety showers are readily accessible and their locations are clearly marked.[4][12]
-
Ventilation: Always handle the substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2][4][7]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1][13] Do not eat, drink, or smoke in the handling area.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][4][7] Use spark-proof tools and explosion-proof equipment.[2][7] Take precautionary measures against static discharge.[4][7]
-
Post-Handling: After handling, wash hands and face thoroughly.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[4][13]
Storage:
-
Container: Store in the original, tightly sealed container.[1][4] Protect containers from physical damage.[13]
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][6][13] Some related compounds require storage in a freezer to maintain quality.[2][7] The substance may be heat-sensitive and require stabilization to prevent polymerization.[8][10]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, alkalis, and peroxides.[1][3][7][12] Do not use aluminum or galvanized containers.[1]
Accidental Release and Spill Management
-
Immediate Actions: Remove all ignition sources immediately.[1] Evacuate personnel to a safe, upwind area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[11] Do not let the product enter drains or surface water.[2][6]
-
Cleanup:
-
Decontamination: Clean the contaminated area thoroughly in accordance with environmental regulations.[4]
First Aid Measures
Immediate medical attention is required for all exposure routes.[3][7]
-
Inhalation: If fumes are inhaled, remove the person from the contaminated area to fresh air.[1] If breathing is difficult, administer oxygen.[3][7] Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin and clothes with large amounts of water, using a safety shower if available.[1] Quickly remove all contaminated clothing and footwear.[1] Wash the affected area with soap and plenty of water.[6] Immediate medical attention is required.[3][7]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][7] Ensure complete irrigation by occasionally lifting the upper and lower lids.[1] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[3][6]
Fire-Fighting Measures
-
Hazards: The substance is combustible or flammable.[1][7] Vapors may form explosive mixtures with air.[1] Combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and phosgene.[1][3][12]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7][11]
-
Firefighter Protection: Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[4][6][12]
Stability and Reactivity
-
Stability: The product is considered stable under recommended storage conditions.[1][3][12] However, related vinylpyridines are sensitive to polymerization, which can be inhibited by stabilizers.[8][10]
-
Conditions to Avoid: Avoid heat, flames, sparks, ignition sources, and the formation of dust or aerosols.[6][7][12]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, alkalis, and peroxides.[1][3][7][12] It may also react with mild steel and galvanized steel.[1]
-
Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][5][12]
Disposal Considerations
This material and its container must be disposed of as hazardous waste.[1] All waste disposal must be handled in accordance with local, state, and federal regulations.[1] Do not flush into surface water or the sanitary sewer system.[2][7] Puncture containers to prevent re-use before disposal at an authorized landfill.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. innospk.com [innospk.com]
- 9. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Stability of 2-Chloro-5-vinylpyridine: A Technical Guide to Putative Degradation Pathways Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-vinylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability and degradation profile under different pH conditions is crucial for formulation development, shelf-life prediction, and ensuring the safety and efficacy of final products. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under acidic and basic conditions. Due to a lack of specific published degradation studies on this molecule, this guide extrapolates likely degradation mechanisms based on the known reactivity of its constituent functional groups—a chlorinated pyridine ring and a vinyl side chain. This document is intended to serve as a foundational resource for researchers initiating forced degradation studies and for professionals involved in the development of molecules incorporating this scaffold.
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).[1] These studies are designed to identify the likely degradation products of a drug substance, elucidate its degradation pathways, and demonstrate the stability-indicating nature of analytical methods.[1][2] The intrinsic stability of a molecule is evaluated under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[2][3]
This guide focuses on the predicted hydrolytic degradation of this compound. The presence of a chlorine atom on the electron-deficient pyridine ring and a reactive vinyl group suggests susceptibility to degradation under both acidic and basic environments. The following sections will explore the theoretical degradation pathways, supported by established chemical principles of related pyridine derivatives.
Predicted Degradation Pathway Under Acidic Conditions
Under acidic conditions, the pyridine nitrogen of this compound is expected to be protonated, forming a pyridinium salt. This protonation further increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. The primary degradation pathway is anticipated to be the hydrolysis of the chloro group.
A potential secondary reaction could involve the hydration of the vinyl group, following Markovnikov's rule, to form an alcohol. However, the hydrolysis of the chloro-substituent is generally considered the more probable primary degradation route for chloropyridines.
Below is a diagram illustrating the potential degradation pathway of this compound under acidic conditions.
Predicted Degradation Pathway Under Basic Conditions
In a basic environment, the primary degradation mechanism is expected to be nucleophilic aromatic substitution (SNAr) of the chloro group by a hydroxide ion. The electron-withdrawing nature of the pyridine nitrogen facilitates this attack.
Polymerization of the vinyl group can also be a significant degradation pathway under basic conditions, potentially leading to the formation of oligomers and polymers. This reaction can be initiated by anionic species present in the basic medium.
The following diagram illustrates the potential degradation pathways of this compound under basic conditions.
Quantitative Data Summary
As there are no specific published studies on the forced degradation of this compound, a table of quantitative data cannot be provided. Researchers are encouraged to perform their own stability studies to generate such data. A general approach to presenting such data is provided in Table 1 for illustrative purposes.
Table 1: Illustrative Template for Summarizing Forced Degradation Data
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation | Major Degradants Identified |
| Acidic Hydrolysis | 0.1 N HCl | 80 | 24 | Data to be generated | e.g., 2-Hydroxy-5-vinylpyridine |
| Basic Hydrolysis | 0.1 N NaOH | 60 | 8 | Data to be generated | e.g., 2-Hydroxy-5-vinylpyridine |
| Oxidative | 3% H₂O₂ | 25 | 48 | Data to be generated | Data to be generated |
| Thermal | Dry Heat | 105 | 72 | Data to be generated | Data to be generated |
| Photolytic | ICH Option 1/2 | 25 | - | Data to be generated | Data to be generated |
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols that can be adapted for conducting forced degradation studies on this compound.
General Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the analytical method (e.g., HPLC).
Acidic Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
The final concentration of the drug substance should be approximately 0.5 mg/mL.
-
Incubate the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Basic Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
The final concentration of the drug substance should be approximately 0.5 mg/mL.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Workflow for a Forced Degradation Study
The logical flow of a typical forced degradation study is depicted in the diagram below.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloro-5-vinylpyridine, a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols detailed below are for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a range of methods for C-C and C-N bond formation at the 2-position of the pyridine ring.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is a valuable substrate for these reactions, as the chloro group can be readily displaced, and the vinyl group offers a handle for further functionalization. These reactions are pivotal in the construction of complex molecules, including active pharmaceutical ingredients.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound and its analogs. Optimization of these conditions may be necessary for specific substrates and scales.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 70-95 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 80-98 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 65-90 |
Table 2: Heck Reaction of Halo-pyridines with Alkenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 60-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 70-90 |
| 3 | Herrmann's Catalyst (1) | - | NaOAc | DMAc | 140 | 12 | 75-95 |
Table 3: Sonogashira Coupling of 2-Chloro-5-iodopyridine with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | 25 | 3 | 72 |
| 2 | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Dioxane | 60 | 6 | 80-95 |
| 3 | Pd(OAc)₂ (1) / XPhos (2) | - (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 | 12 | 70-90 |
Table 4: Buchwald-Hartwig Amination of 2-Chloropyridines with Amines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 75-95 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-98 |
| 3 | PEPPSI-IPr (3) | - | K₃PO₄ | t-AmylOH | 100 | 12 | 70-90 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-phenyl-5-vinylpyridine product.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol outlines a procedure for the vinylation of this compound. The Heck reaction is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF, this compound, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2-styryl-5-vinylpyridine.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a procedure for a similar substrate and describes the coupling of a terminal alkyne with this compound. The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[3][4]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Phenylacetylene (0.6 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.0125 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI, 0.025 mmol, 5 mol%)
-
Triethylamine (Et₃N, 1.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a solution of this compound in THF at room temperature, add sequentially PdCl₂(PPh₃)₂, CuI, triethylamine, and phenylacetylene.
-
Stir the reaction for 3 hours at room temperature.
-
Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-(phenylethynyl)-5-vinylpyridine product.
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general method for the C-N bond formation between this compound and a secondary amine. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides.[5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Finally, add the morpholine.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-morpholino-5-vinylpyridine.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing the outcome of cross-coupling reactions.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Suzuki-Miyaura Coupling of 2-Chloro-5-vinylpyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-5-vinylpyridine with various boronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-vinylpyridines, which are valuable building blocks in medicinal chemistry and materials science. While specific literature on the Suzuki-Miyaura coupling of this compound is not abundant, this protocol is based on well-established methods for the coupling of 2-chloropyridines.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid in the presence of a base, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1]
Comparative Data on Suzuki-Miyaura Coupling of 2-Chloropyridines
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of 2-chloropyridine with different arylboronic acids. This data can serve as a reference for optimizing the reaction of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [2] (representative) |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 12 | 85 | [3] (representative) |
| 4 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | (General protocol) |
| 5 | Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 78 | (General protocol) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Signaling Pathway of the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Heck Coupling of 2-Chloro-5-vinylpyridine with Various Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed application notes and experimental protocols for the Heck coupling of 2-chloro-5-vinylpyridine with a range of olefinic partners. This compound is a valuable building block, and its derivatization via the Heck reaction opens avenues to a diverse array of functionalized pyridine-containing compounds with potential applications in medicinal chemistry and materials science.
The general transformation is depicted below:
Scheme 1: General Heck Coupling Reaction of this compound
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Heck coupling of this compound with various olefins. The reactivity of aryl chlorides in Heck reactions can be challenging, often requiring specific catalyst systems to achieve good yields.[4]
| Entry | Olefin Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} / Aliquat-336 | K₂CO₃ | DMF/H₂O | 120 | 12 | Moderate to Good |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 12-24 | Good |
| 3 | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 110 | 16 | Moderate |
| 4 | Acrylonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Moderate to Good |
| 5 | Ethyl Vinyl Ether | Pd(OAc)₂ / dppp | K₂CO₃ | Toluene | 110 | 18 | Low to Moderate |
Note: Yields are indicative and can vary based on the specific ligand, purity of reagents, and reaction scale. The data presented is a composite representation based on typical conditions for similar aryl chlorides and may require optimization for this compound.
Experimental Protocols
The following are detailed protocols for the Heck coupling of this compound with representative electron-deficient (Styrene) and electron-rich (n-Butyl Acrylate) olefins.
Protocol 1: Heck Coupling of this compound with Styrene
This protocol is adapted from general procedures for the Heck coupling of aryl chlorides.[5]
Materials:
-
This compound
-
Styrene
-
Palladium Catalyst (e.g., PdCl{C₆H₃-2,6-(OPiPr₂)₂})
-
Phase-Transfer Catalyst (e.g., Aliquat-336)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (1.5 mmol, 1.5 equiv.), and the palladium catalyst (0.06 mmol, 6 mol%).
-
Add N,N-dimethylformamide (2.5 mL) and deionized water (2.5 mL) to the tube.
-
Add styrene (1.2 mmol, 1.2 equiv.) and the phase-transfer catalyst, Aliquat-336 (0.5 mmol, 50 mol%), to the mixture.
-
Inert Atmosphere: Seal the Schlenk tube and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted styrene.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
This protocol is based on established methods for the Heck coupling of aryl halides with acrylates.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (5 mL) and stir for 10 minutes to form the catalyst complex.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired acrylate product.
Mandatory Visualizations
Heck Coupling Catalytic Cycle
The generally accepted catalytic cycle for the Heck reaction involves a Pd(0)/Pd(II) cycle.[1]
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Workflow
A generalized workflow for performing a Heck coupling reaction is illustrated below.
Caption: General experimental workflow for the Heck coupling reaction.
References
Application Notes and Protocols: 2-Chloro-5-vinylpyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-chloro-5-vinylpyridine as a key building block in the synthesis of pharmaceutical intermediates. This versatile molecule serves as a valuable precursor for the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs). The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, specifically the Heck and Sonogashira reactions, and hydrogenation, showcasing the utility of this compound in carbon-carbon and carbon-heteroatom bond formation.
Overview of Synthetic Applications
This compound is a bifunctional reagent offering two reactive sites for chemical modification: the vinyl group and the chloro-substituted pyridine ring. The vinyl group is amenable to reactions such as hydrogenation and palladium-catalyzed Heck coupling, while the chlorine atom can be displaced through various cross-coupling reactions, including Suzuki and Sonogashira couplings. This dual reactivity makes it a strategic starting material for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in medicinal chemistry.
A notable application of this compound is in the synthesis of precursors for nicotinic acetylcholine receptor (nAChR) imaging agents and other neurologically active compounds. Its derivatives have shown high affinity for these receptors and are being explored for applications in positron emission tomography (PET).
Experimental Protocols
Synthesis of 2-Chloro-5-ethylpyridine via Hydrogenation
A common transformation of this compound is the selective hydrogenation of the vinyl group to an ethyl group, yielding 2-chloro-5-ethylpyridine, a valuable intermediate in its own right.
Reaction Scheme:
Caption: Hydrogenation of this compound.
Protocol:
This protocol is adapted from a patented procedure and outlines the selective hydrogenation using various catalysts.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Catalyst: 10% Pd/C, 5% Rh/C, or PtO₂
-
Hydrogenation reactor or a flask equipped with a hydrogen balloon
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 7.2 mmol) in methanol (20 mL).
-
Purge the vessel with hydrogen gas for 2 minutes.
-
Add the chosen catalyst (0.1 g). The selection of the catalyst can influence the reaction outcome and selectivity (see Table 1).
-
Pressurize the reactor with hydrogen gas to 1 atmosphere (or use a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Data Summary:
| Catalyst | Product(s) | Ratio | Yield | Purity | Reference |
| 10% Pd/C | 3-ethylpyridine, 3-vinylpyridine, 2-chloro-5-ethylpyridine | 2:2:1 | - | - | [1] |
| 5% Rh/C | 3-ethylpiperidine hydrochloride | - | 79% | - | [1] |
| PtO₂ | 3-ethylpiperidine, 3-vinylpyridine, 2-chloro-5-ethylpyridine | 1:1:2 | - | - | [1] |
Note: The product distribution can be complex depending on the catalyst used. The patent suggests that an iridium-containing catalyst provides high selectivity for 2-chloro-5-ethylpyridine.
Heck Coupling Reaction for the Synthesis of Substituted Styrylpyridines
The Heck reaction is a powerful method for the carbon-carbon bond formation between an unsaturated halide and an alkene. This compound can participate in Heck reactions, typically through its vinyl group, reacting with an aryl halide.
Reaction Scheme:
Caption: Heck reaction of this compound.
General Protocol:
This is a general protocol for a microwave-assisted green Heck reaction that can be adapted for this compound.[2][3]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd EnCat®40, Pd(OAc)₂, or PdCl₂(PPh₃)₂)
-
Base (e.g., Sodium acetate (NaOAc), Triethylamine (Et₃N))
-
Phase-transfer catalyst (e.g., Tetraethylammonium chloride (Et₄NCl)) (optional)
-
Solvent (e.g., Ethanol, DMF, or an ionic liquid)
-
Microwave reactor vial
Procedure:
-
To a 10 mL microwave reactor vial, add the aryl bromide (1.0 equiv.), this compound (1.1-1.5 equiv.), base (2.0-2.5 equiv.), and the palladium catalyst (0.8-2 mol%).
-
If using, add the phase-transfer catalyst (3.0 equiv.).
-
Add the chosen solvent (e.g., 2 mL of ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C for 30 minutes with magnetic stirring.
-
After cooling, the reaction mixture can be filtered to remove the catalyst (if using a supported catalyst).
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Data Summary (Illustrative for Heck Reactions):
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | [4] |
| Aryl Bromides | Internal Olefins | Pd EnCat®40 | NaOAc | Ethanol | 140 (mw) | 0.5 | - | [2][3] |
Sonogashira Coupling for the Synthesis of Alkynylpyridine Intermediates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the chloro-substituent can be coupled with a terminal alkyne to generate highly functionalized pyridine derivatives.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
General Protocol:
This is a general procedure for a Sonogashira coupling reaction which can be adapted for this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or other glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 2-5 mol%).
-
Add the anhydrous solvent (e.g., THF).
-
Add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary (Illustrative for Sonogashira Couplings):
| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl/Vinyl Halides | Various | Pd(PPh₃)₄ | CuI | Amine | Various | RT - 100 | Varies | Varies |
| 2-Amino-3-bromopyridines | Various | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 |
| 2,4-Dibromo-9-chloro-5,6,7,8-tetrahydroacridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | - | 80 | 3-4 | 72 |
Logical Workflow for Intermediate Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical pharmaceutical intermediate starting from this compound, utilizing the reactions described above.
Caption: Synthetic workflow from this compound.
Safety and Handling
-
This compound: This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care to avoid inhalation of dust.
-
Solvents: Many organic solvents are flammable and/or toxic. Use in a well-ventilated area and take appropriate fire safety precautions.
-
Reactions under Pressure: Hydrogenation reactions should be carried out in appropriate pressure-rated equipment by trained personnel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to undergo a variety of transformations, including selective hydrogenation and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the construction of diverse and complex molecular scaffolds. The protocols and data presented in these application notes serve as a guide for researchers and scientists in the pharmaceutical industry to effectively utilize this important synthetic intermediate in drug discovery and development programs.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 2-Chloro-5-vinylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-vinylpyridine is a versatile bifunctional building block in medicinal chemistry, offering two reactive sites for molecular elaboration: the chloro group and the vinyl group. The pyridine core itself is a privileged scaffold found in numerous approved drugs. The strategic derivatization of this compound allows for the systematic exploration of chemical space to develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on its application in drug discovery.
The primary derivatization strategies involve palladium-catalyzed cross-coupling reactions. The chloro substituent is amenable to substitution via reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, amine, and alkynyl groups. The vinyl group can be functionalized through Heck reactions, enabling the formation of substituted styrenes and other complex alkenes. These modifications are crucial for modulating the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.
Applications in Drug Discovery
Derivatives of this compound have shown promise in various therapeutic areas. A notable application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. For instance, analogues of this compound have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for these receptors. Furthermore, the pyridine scaffold is a common feature in kinase inhibitors, and derivatization of this compound can lead to the discovery of novel modulators of kinase signaling pathways, which are critical targets in oncology. The introduction of diverse substituents can also yield compounds with antimicrobial and antiviral activities.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes quantitative data for a series of this compound analogues developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). These compounds are based on the structure of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine.
| Compound ID | R Group (at position 3) | nAChR Binding Affinity (Ki, pM) |
| 3b | 2-(4-pyridinyl)vinyl | 28 |
| 4b | 2-(3-pyridinyl)vinyl | 9 |
| 5b | 2-(2-pyridinyl)vinyl | 331 |
| 6b | 2-(5-pyrimidinyl)vinyl | 23 |
Data sourced from literature on potential PET imaging agents for nAChRs.[1]
Experimental Protocols
Detailed methodologies for key derivatization reactions of this compound are provided below. These protocols are generalized and may require optimization for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling for Arylation at the 2-Position
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-vinylpyridine product.
Protocol 2: Heck Reaction for Derivatization of the Vinyl Group
This protocol outlines the palladium-catalyzed reaction of an aryl halide with the vinyl group of this compound.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (iodide or bromide) (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or another suitable base (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried reaction vessel, combine this compound, the aryl halide, palladium(II) acetate, and triphenylphosphine.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent and the base via syringe.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any inorganic salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Sonogashira Coupling for Alkynylation at the 2-Position
This protocol details the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as both base and solvent, or as a co-solvent with THF)
-
Anhydrous and degassed solvent (e.g., THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash chromatography.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Derivatization of this compound.
Caption: nAChR Signaling Pathway.[2]
References
Application Notes and Protocols for Controlled Radical Polymerization of 2-Chloro-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-vinylpyridine is a functional monomer of significant interest for the synthesis of advanced polymer architectures. The presence of both a polymerizable vinyl group and a reactive chloro-substituted pyridine ring allows for the creation of polymers with tunable properties and the potential for post-polymerization modification. These characteristics make poly(this compound) and its copolymers attractive for applications in drug delivery, gene therapy, catalysis, and materials science.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are essential for synthesizing well-defined polymers from this monomer. These methods allow for precise control over molecular weight, narrow molecular weight distribution (low dispersity, Đ), and the creation of complex architectures like block copolymers.
This document provides detailed application notes and exemplary protocols for the polymerization of this compound using both ATRP and RAFT techniques.
Challenges in Polymerization
The polymerization of vinylpyridines, including this compound, presents a specific challenge, particularly in ATRP. The nitrogen atom on the pyridine ring can coordinate with the copper catalyst, potentially leading to the formation of stable complexes that can reduce the catalyst's activity and lead to a loss of control over the polymerization.[1] Careful selection of ligands that can effectively compete with the pyridine coordination is crucial for a successful and controlled polymerization. For RAFT polymerization, the choice of an appropriate chain transfer agent is critical to ensure efficient control over the polymerization of this substituted vinylpyridine.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a robust method for the controlled polymerization of a wide range of monomers. The mechanism relies on a reversible halogen atom transfer between a dormant polymer chain and a transition metal catalyst, typically a copper(I) complex.
General ATRP Mechanism
The fundamental equilibrium in ATRP involves the activation of a dormant species (P-X) by a copper(I) catalyst complex to form a propagating radical (P•) and a copper(II) deactivator complex. This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions.
References
Application Notes and Protocols for the Copolymerization of 2-Chloro-5-vinylpyridine with Styrene and Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers based on 2-chloro-5-vinylpyridine. Due to a lack of specific published reactivity ratios for this compound, this document leverages data from the closely related and extensively studied monomer, 2-vinylpyridine, to provide representative protocols and data. The principles and techniques described herein are directly applicable to the study of this compound copolymers.
Introduction
Copolymers incorporating vinylpyridine moieties are of significant interest due to the unique properties conferred by the pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metal ions, and can be protonated to impart pH-responsiveness. The introduction of a chloro-substituent on the pyridine ring, as in this compound, is expected to modify the electronic properties and reactivity of the monomer, as well as the chemical and biological properties of the resulting copolymer.
These copolymers have shown promise in various biomedical applications, particularly in drug delivery systems, where their pH-sensitivity can be exploited for targeted drug release.[1][2] This document outlines the copolymerization of this compound with commercially important monomers such as styrene, methyl methacrylate, and acrylonitrile.
Copolymerization with Styrene
The copolymerization of this compound with styrene is a versatile method to create copolymers with tunable properties. Styrene contributes hydrophobicity and rigidity to the polymer backbone.
Reactivity Ratios and Copolymer Composition
Table 1: Representative Monomer Reactivity Ratios for the Copolymerization of 2-Vinylpyridine (M1) with Styrene (M2)
| r1 (2-Vinylpyridine) | r2 (Styrene) | r1 * r2 | Polymer Structure Tendency |
| 1.14 | 0.54 | 0.62 | Random |
Data for 2-vinylpyridine is used as a proxy due to the absence of published data for this compound.
The product of the reactivity ratios (r1 * r2) being less than 1 suggests a tendency towards the formation of a random copolymer.
Experimental Protocol: Free Radical Polymerization of this compound and Styrene
This protocol describes a typical free-radical solution polymerization.
Materials:
-
This compound (inhibitor removed)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene or 1,4-dioxane
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer and Initiator Preparation: Prepare stock solutions of varying molar feed ratios of this compound and styrene in anhydrous toluene. Prepare a separate stock solution of AIBN in toluene.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired volumes of the monomer solutions.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70°C. Inject the AIBN solution into the reaction mixture with vigorous stirring to initiate polymerization.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 4-8 hours). To ensure low conversion and thus uniform copolymer composition, the reaction time should be kept short.
-
Termination and Precipitation: Terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with constant stirring.
-
Purification: Filter the precipitated copolymer, wash it several times with fresh methanol, and dry it under vacuum at 40-50°C to a constant weight.
Diagram 1: Experimental Workflow for Free Radical Polymerization
Caption: Workflow for free radical copolymerization.
Copolymerization with Other Monomers
This compound can also be copolymerized with other vinyl monomers like methyl methacrylate (MMA) and acrylonitrile (ACN) to tailor the copolymer properties for specific applications.
Copolymerization with Methyl Methacrylate (MMA)
Copolymerization with MMA can introduce hydrophilicity and improve the biocompatibility of the resulting material.
Table 2: Representative Monomer Reactivity Ratios for the Copolymerization of 2-Vinylpyridine (M1) with Methyl Methacrylate (M2)
| r1 (2-Vinylpyridine) | r2 (Methyl Methacrylate) | r1 * r2 | Polymer Structure Tendency |
| 0.55 | 0.45 | 0.25 | Random/Alternating |
Data for 2-vinylpyridine is used as a proxy.
The experimental protocol for the copolymerization of this compound with MMA is similar to that described for styrene, with MMA replacing styrene.
Copolymerization with Acrylonitrile (ACN)
Acrylonitrile can enhance the thermal stability and chemical resistance of the copolymers.
Table 3: Representative Monomer Reactivity Ratios for the Copolymerization of 2-Vinylpyridine (M1) with Acrylonitrile (M2)
| r1 (2-Vinylpyridine) | r2 (Acrylonitrile) | r1 * r2 | Polymer Structure Tendency |
| 0.88 | 0.16 | 0.14 | Random/Alternating |
Data for 2-vinylpyridine is used as a proxy.
The copolymerization protocol with acrylonitrile follows the same general procedure for free-radical solution polymerization.
Characterization of Copolymers
Thorough characterization is essential to determine the composition, molecular weight, and properties of the synthesized copolymers.
Table 4: Key Characterization Techniques for this compound Copolymers
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Copolymer composition, microstructure (sequence distribution), and stereoregularity.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the incorporation of both monomer units into the copolymer chain through characteristic absorption bands. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg), which provides insights into the miscibility and chain dynamics of the copolymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the copolymer. |
Applications in Drug Development
The unique properties of copolymers containing this compound make them attractive candidates for various applications in drug development.[4]
pH-Responsive Drug Delivery
The pyridine moiety in the copolymer can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This property can be harnessed to design "smart" drug delivery systems that release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.
Diagram 2: pH-Responsive Drug Release Mechanism
Caption: pH-triggered drug release from a copolymer micelle.
Gene Delivery
The cationic nature of the protonated pyridine groups allows these copolymers to form complexes with negatively charged nucleic acids (e.g., DNA, siRNA). These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.
Bioimaging
The copolymer can be functionalized with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for in vivo tracking and diagnostic applications.
Conclusion
The copolymerization of this compound with styrene and other monomers offers a versatile platform for the development of advanced functional polymers. While further research is needed to determine the specific reactivity ratios of this compound, the protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists to explore the synthesis, characterization, and application of these promising materials, particularly in the field of drug development. The ability to tailor the physicochemical properties of these copolymers through the judicious selection of comonomers and polymerization conditions opens up exciting possibilities for creating novel and effective therapeutic and diagnostic agents.
References
- 1. Composition-Property Relationships of pH-Responsive Poly[(2-vinylpyridine)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid [frontiersin.org]
Application Notes and Protocols for Post-Polymerization Modification of Poly(2-Chloro-5-vinylpyridine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers that may be inaccessible through direct polymerization of functional monomers. Poly(2-chloro-5-vinylpyridine) is a versatile polymeric scaffold for such modifications. The presence of a reactive chlorine atom on the pyridine ring allows for a variety of nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This opens up possibilities for creating polymers with tailored properties for applications in drug delivery, catalysis, and materials science.[1][2][3][4][5]
The reactivity of the chlorine atom at the 2-position of the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by various nucleophiles.[6][7][8][9][10] This document provides detailed protocols for the synthesis of the this compound monomer, its subsequent polymerization, and the post-polymerization modification of the resulting polymer with various nucleophiles.
Synthesis of this compound Monomer (Proposed Route)
While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on known organic transformations. A common precursor, 2-chloro-5-methylpyridine, can be synthesized from 3-methylpyridine.[11][12] The methyl group can then be transformed into a vinyl group.
Protocol: Synthesis of this compound
Step 1: Chlorination of 3-Methylpyridine to 2-Chloro-5-methylpyridine
-
In a well-ventilated fume hood, dissolve 3-methylpyridine in a suitable solvent such as water or a chlorinated solvent.
-
In the presence of a catalyst, introduce chlorine gas at a controlled rate while maintaining the reaction temperature between 40-60°C.[11]
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a suitable work-up to isolate the crude 2-chloro-5-methylpyridine.
-
Purify the product by distillation or column chromatography.
Step 2: Bromination of 2-Chloro-5-methylpyridine
-
Dissolve 2-chloro-5-methylpyridine in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture while irradiating with a UV lamp to facilitate benzylic bromination.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture and filter off the succinimide.
-
Remove the solvent under reduced pressure to obtain crude 2-chloro-5-(bromomethyl)pyridine.
Step 3: Elimination to form this compound
-
Dissolve the crude 2-chloro-5-(bromomethyl)pyridine in a suitable solvent.
-
Add a non-nucleophilic base, such as potassium tert-butoxide, to promote elimination of HBr.
-
Stir the reaction at room temperature and monitor its progress.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting this compound by vacuum distillation.
Polymerization of this compound
The vinyl group of the this compound monomer allows for polymerization via standard methods, such as free radical polymerization.
Protocol: Free Radical Polymerization of this compound
-
Dissolve the purified this compound monomer in a suitable solvent (e.g., toluene, DMF).
-
Add a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Filter and wash the polymer extensively with the non-solvent to remove unreacted monomer and initiator.
-
Dry the poly(this compound) under vacuum to a constant weight.
Post-Polymerization Modification of Poly(this compound)
The chlorine atoms on the polymer backbone serve as reactive sites for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups.
Application Note 1: Modification with Amines
Objective: To introduce primary or secondary amine functionalities onto the polymer backbone. These modified polymers can have applications in drug conjugation, gene delivery, and as catalytic supports.
Experimental Protocol: Amination of Poly(this compound)
-
Dissolve poly(this compound) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of the desired primary or secondary amine (e.g., ethylenediamine, propylamine).
-
Optionally, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir under an inert atmosphere.
-
Monitor the progress of the reaction by taking aliquots and analyzing them using techniques like FT-IR (disappearance of C-Cl stretch, appearance of N-H stretch) or NMR spectroscopy.
-
Upon completion, cool the reaction mixture and precipitate the modified polymer in a suitable non-solvent (e.g., water, diethyl ether).
-
Filter, wash the polymer thoroughly to remove excess amine and salt byproducts, and dry under vacuum.
Quantitative Data (Hypothetical)
| Nucleophile | Reaction Time (h) | Reaction Temperature (°C) | Degree of Substitution (%) |
| Ethylenediamine | 24 | 100 | 85 |
| Propylamine | 36 | 110 | 70 |
| Piperidine | 24 | 100 | 92 |
Application Note 2: Modification with Thiols
Objective: To introduce thiol-derived functionalities, creating thioether linkages. Thiol-functionalized polymers are of interest in areas such as heavy metal scavenging, self-healing materials, and bioconjugation.
Experimental Protocol: Thiolation of Poly(this compound)
-
Dissolve poly(this compound) in a polar aprotic solvent (e.g., DMF).
-
In a separate flask, prepare the thiolate by reacting the desired thiol (e.g., thiophenol, 1-dodecanethiol) with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the same solvent.
-
Add the polymer solution to the pre-formed thiolate solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C).
-
Monitor the reaction by FT-IR or NMR spectroscopy.
-
Once the reaction is complete, precipitate the polymer in a non-solvent (e.g., methanol/water mixture).
-
Filter, wash the polymer extensively to remove unreacted thiol and salts, and dry under vacuum.
Quantitative Data (Hypothetical)
| Nucleophile | Base | Reaction Time (h) | Reaction Temperature (°C) | Degree of Substitution (%) |
| Thiophenol | NaH | 12 | 25 | 95 |
| 1-Dodecanethiol | K2CO3 | 24 | 60 | 80 |
| Cysteamine | NaH | 18 | 40 | 88 |
Application Note 3: Modification with Azides
Objective: To introduce azide functionalities, which are versatile handles for further "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of a wide range of molecules, including drugs, imaging agents, and biomolecules.
Experimental Protocol: Azidation of Poly(this compound)
-
Dissolve poly(this compound) in a polar aprotic solvent like DMF.
-
Add an excess of sodium azide (NaN3).
-
Heat the reaction mixture (e.g., 60-80°C) and stir under an inert atmosphere. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
-
Monitor the reaction by FT-IR spectroscopy for the appearance of the characteristic azide stretch (~2100 cm⁻¹).
-
After the reaction is complete, cool the mixture and precipitate the polymer in water.
-
Filter the polymer, wash thoroughly with water to remove residual sodium azide, and then with a solvent like methanol.
-
Dry the azide-functionalized polymer under vacuum.
Quantitative Data (Hypothetical)
| Reagent | Reaction Time (h) | Reaction Temperature (°C) | Degree of Substitution (%) |
| Sodium Azide | 24 | 70 | >98 |
Visualizations
Caption: Workflow for the synthesis and post-polymerization modification of poly(this compound).
References
- 1. Pyridine-based polymers and derivatives: Synthesis and applications | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-polymerization functionalization of polyolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 12. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
The Emerging Role of 2-Chloro-5-vinylpyridine in Organometallic Chemistry: A Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-5-vinylpyridine as a versatile ligand in organometallic chemistry. While direct literature on organometallic complexes exclusively featuring this compound is emerging, this guide extrapolates from established principles of coordination chemistry and the well-documented behavior of analogous substituted pyridine ligands. The protocols and data presented herein are predictive, designed to serve as a robust starting point for researchers in catalysis, materials science, and drug development. This guide covers the synthesis, characterization, and potential applications of Ruthenium(II), Palladium(II), and Rhodium(III) complexes of this compound, complete with detailed experimental procedures and expected characterization data.
Introduction to this compound as a Ligand
This compound is a unique heterocyclic compound possessing three key features that make it an attractive ligand for the synthesis of novel organometallic complexes:
-
The Pyridine Nitrogen: A strong σ-donor, the pyridine nitrogen atom readily coordinates to a wide range of transition metals, forming stable complexes.
-
The Vinyl Group: The exocyclic double bond can participate in π-backbonding and can be a site for further reactivity, including polymerization or catalytic transformations.
-
The Chloro Substituent: This electron-withdrawing group can modulate the electronic properties of the pyridine ring, influencing the strength of the metal-ligand bond and the reactivity of the resulting complex.
The interplay of these functionalities allows for the fine-tuning of the steric and electronic environment around a metal center, opening avenues for the development of catalysts with enhanced activity and selectivity, as well as metal-based therapeutics with novel mechanisms of action.
Application Note I: Ruthenium(II) Complexes for Catalytic Transfer Hydrogenation
Ruthenium(II) complexes bearing pyridine-type ligands are well-established catalysts for transfer hydrogenation reactions, which are crucial for the synthesis of alcohols from ketones and aldehydes.[1][2][3][4][5] A hypothetical Ruthenium(II) complex of this compound, such as cis-Dichlorobis(this compound)triphenylphosphine Ruthenium(II), is anticipated to be an effective catalyst for this transformation. The electron-withdrawing nature of the chloro-substituent on the pyridine ring can enhance the catalytic activity of the ruthenium center.
Proposed Catalytic Cycle
The catalytic cycle for the transfer hydrogenation of a ketone with a Ruthenium(II)-2-Chloro-5-vinylpyridine complex is expected to proceed via a well-established monohydride pathway.
Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone
Materials:
-
cis-Dichlorobis(this compound)triphenylphosphine Ruthenium(II) (pre-catalyst)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Ruthenium(II) pre-catalyst (0.01 mmol, 1 mol%).
-
Add acetophenone (1.0 mmol) and anhydrous isopropanol (10 mL).
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
Add the KOH solution (0.4 mL, 0.04 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Expected Quantitative Data
Based on similar ruthenium catalysts, the following performance is anticipated:[1]
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Acetophenone | 1.0 | 3 | >95 |
| Cyclohexanone | 1.0 | 4 | >90 |
| 4-Chloroacetophenone | 1.0 | 3.5 | >95 |
Application Note II: Palladium(II) Complexes in Cross-Coupling Reactions
Palladium complexes are paramount in C-C and C-N bond formation reactions.[6][7][8][9][10][11][12] A Palladium(II) complex of this compound, for instance, trans-Dichlorobis(this compound) Palladium(II), could serve as a pre-catalyst in Suzuki-Miyaura coupling reactions. The vinylpyridine ligand can stabilize the palladium center and influence the catalytic activity.
General Workflow for Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
Materials:
-
trans-Dichlorobis(this compound) Palladium(II) (pre-catalyst)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Palladium(II) pre-catalyst (0.02 mmol, 2 mol%).
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the degassed toluene/water solvent mixture (10 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Expected Yields for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | ~85-95 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | ~70-80 |
| 2-Bromopyridine | 3-Thiopheneboronic acid | ~80-90 |
Application Note III: Rhodium(III) Complexes as Potential Anticancer Agents
Rhodium complexes have shown significant promise as anticancer agents, often acting via mechanisms distinct from platinum-based drugs.[13][14][15][16][17][18][19] A Rhodium(III) complex, such as Tris(this compound)trichlorido Rhodium(III), could exhibit cytotoxicity through mechanisms like apoptosis induction.
Proposed Mechanism of Action: Apoptosis Induction
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rhodium (Rh): Metallic complexes applied against cancer | Research, Society and Development [rsdjournal.org]
- 18. In vitro and in vivo anticancer activity of novel Rh(III) and Pd(II) complexes with pyrazolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Approaches for the Synthesis of 2-Chloro-5-vinylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-5-vinylpyridine and its derivatives using continuous flow chemistry. Two primary palladium-catalyzed cross-coupling strategies, the Heck reaction and the Suzuki-Miyaura coupling, are presented as viable and efficient methods for this transformation in a flow regime. The protocols are designed to offer improved reaction control, enhanced safety, and potential for scalability compared to traditional batch methods. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage flow chemistry for the synthesis of functionalized pyridine building blocks.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its reactive vinyl group and the presence of a chlorine atom at the 2-position allow for a wide range of subsequent chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Traditional batch synthesis of such derivatives can present challenges related to safety, scalability, and process control. Continuous flow chemistry offers a compelling alternative, enabling precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safer handling of reactive intermediates.[1][2]
This document outlines two robust flow chemistry protocols for the synthesis of this compound derivatives:
-
Heck Reaction: A direct palladium-catalyzed coupling of a halo-substituted pyridine with ethylene gas.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a dihalo-substituted pyridine and a vinylboronic acid derivative.
Protocol 1: Heck Reaction for the Synthesis of this compound
The Mizoroki-Heck reaction provides a direct method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[3][4] In a flow chemistry setup, this reaction can be efficiently performed using a tube-in-tube reactor to ensure a continuous and well-mixed supply of ethylene gas to the reaction mixture.
Experimental Workflow
Caption: Workflow for the continuous flow Heck reaction.
Experimental Protocol
Materials:
-
2,5-Dichloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethylene gas (high purity)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Syringe pump
-
Tube-in-tube reactor (e.g., PFA tubing)
-
Heating unit (e.g., oil bath, heating block)
-
Back pressure regulator (BPR)
-
Collection vessel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reactant Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 2,5-dichloropyridine (0.1 M), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and NEt₃ (1.5 equivalents) in anhydrous DMF.
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. The inner tube of the reactor is connected to the ethylene gas cylinder via a mass flow controller, and the outer tube is connected to the syringe pump containing the reactant solution. The outlet of the reactor is connected to a back pressure regulator set to maintain a pressure of 10-15 bar.
-
Reaction Execution:
-
Heat the tube-in-tube reactor to the desired temperature (e.g., 120-150 °C).
-
Start the flow of the reactant solution through the outer tube at a defined flow rate to achieve the desired residence time.
-
Simultaneously, introduce ethylene gas through the inner tube at a controlled flow rate.
-
-
Product Collection: Collect the reaction mixture exiting the back pressure regulator in a cooled collection vessel.
-
Work-up and Purification:
-
Once the desired amount of product is collected, quench the reaction by cooling the mixture.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Quantitative Data Summary
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Catalyst Loading (Pd(OAc)₂) | 2 mol% |
| Ligand Loading (PPh₃) | 4 mol% |
| Base (NEt₃) | 1.5 eq. |
| Temperature | 130 °C |
| Pressure | 12 bar |
| Residence Time | 20 min |
| Yield (Typical) | 65-80% |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. For the synthesis of this compound, this can be achieved by coupling 2-chloro-5-bromopyridine with a vinylboronic acid derivative in a continuous flow reactor.
Experimental Workflow
Caption: Workflow for the continuous flow Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
2-Chloro-5-bromopyridine
-
Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Syringe pump
-
Packed-bed reactor (e.g., with a supported palladium catalyst) or a coil reactor
-
Heating unit
-
Back pressure regulator (BPR)
-
Collection vessel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reactant Solution Preparation: Under an inert atmosphere, prepare a solution of 2-chloro-5-bromopyridine (0.2 M), potassium vinyltrifluoroborate (1.2 equivalents), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ (2.0 equivalents) in a mixture of anhydrous 1,4-dioxane and degassed water (e.g., 9:1 v/v).
-
System Setup: Assemble the flow chemistry system. A packed-bed reactor containing a heterogeneous palladium catalyst or a simple heated coil reactor can be used.
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 100-120 °C).
-
Pump the reactant solution through the reactor at a flow rate calculated to achieve the target residence time.
-
Use a back pressure regulator to maintain a pressure sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 5-10 bar).
-
-
Product Collection: Collect the output from the reactor in a collection vessel.
-
Work-up and Purification:
-
After collection, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
-
Quantitative Data Summary
| Parameter | Value |
| Substrate Concentration | 0.2 M |
| Catalyst Loading (Pd(OAc)₂) | 1 mol% |
| Ligand Loading (SPhos) | 2 mol% |
| Base (K₃PO₄) | 2.0 eq. |
| Temperature | 110 °C |
| Pressure | 8 bar |
| Residence Time | 15 min |
| Yield (Typical) | 70-85% |
Signaling Pathways and Logical Relationships
The synthesis of this compound derivatives often serves as a starting point for the development of biologically active molecules. These molecules can interact with various signaling pathways implicated in disease. For instance, pyridine-containing compounds are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or enzyme inhibitors.
Caption: Potential applications in drug discovery.
Conclusion
The application of continuous flow chemistry for the synthesis of this compound derivatives offers significant advantages over traditional batch processing. The detailed protocols for the Heck reaction and Suzuki-Miyaura coupling provide a practical guide for researchers to implement these efficient and scalable synthetic methods. The enhanced control over reaction parameters in a flow setup can lead to higher yields, improved safety, and the potential for automated synthesis, thereby accelerating the discovery and development of novel chemical entities for various applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Chloro-5-vinylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-5-vinylpyridine. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Wittig reaction. The Suzuki coupling typically involves the reaction of 2-chloro-5-bromopyridine with a vinylboronic acid derivative, while the Wittig reaction utilizes the olefination of 2-chloro-5-formylpyridine.[1]
Q2: I am experiencing low yields in my Suzuki coupling reaction. What are the likely causes?
A2: Low yields in the Suzuki coupling of 2-chloropyridine derivatives can stem from several factors. Common issues include inefficient catalyst activity, decomposition of the boronic acid (protodeboronation), and the formation of homocoupling byproducts.[2][3][4] The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the yield.[2][3][5]
Q3: My Wittig reaction is not proceeding to completion, and I observe unreacted 2-chloro-5-formylpyridine. What should I do?
A3: Incomplete conversion in a Wittig reaction can be due to several reasons. The strength of the base used to generate the ylide is crucial; a base that is not strong enough will result in incomplete ylide formation. The stability of the ylide itself can also be a factor, as some ylides are not stable over long periods. Additionally, the presence of moisture or other protic impurities can quench the ylide.
Q4: What are the typical byproducts in the synthesis of this compound?
A4: In the Suzuki coupling, common byproducts include the homocoupling product of the boronic acid and the dehalogenated starting material (2-chloropyridine).[6] For the Wittig reaction, the primary byproduct is triphenylphosphine oxide, which needs to be carefully removed during purification. Incomplete reactions will also result in the presence of starting materials.
Q5: How can I purify the final this compound product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the specific impurities present. For the Wittig reaction, careful separation from triphenylphosphine oxide is necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated. 2. Poorly Soluble Reagents: Reactants are not sufficiently dissolved in the solvent. 3. Incorrect Base: The chosen base is not effective for the transmetalation step. | 1. Use a pre-activated Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precursor. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the catalyst.[3] 2. Try a different solvent system, such as a mixture of toluene and water or THF and water, to improve solubility.[2] 3. Screen different bases. For challenging couplings with chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[3] |
| Significant Side Product Formation (Homocoupling) | Presence of oxygen or premature decomposition of the catalyst. | Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[2][4] |
| Significant Side Product Formation (Protodeboronation) | Decomposition of the vinylboronic acid, especially in the presence of aqueous bases. | Use a more stable vinylboronic ester (e.g., pinacol ester) or potassium vinyltrifluoroborate. Minimize reaction time and consider using anhydrous conditions if feasible.[3][4] |
Wittig Reaction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Ylide Formation: The base is not strong enough to deprotonate the phosphonium salt. 2. Ylide Instability: The generated ylide is decomposing before reacting with the aldehyde. 3. Aldehyde Reactivity: The aldehyde is sterically hindered or electronically deactivated. | 1. Use a stronger base like n-butyllithium or sodium hydride. Ensure the phosphonium salt is dry. 2. Generate the ylide in the presence of the aldehyde (in-situ) rather than preparing it beforehand.[7] 3. While 2-chloro-5-formylpyridine is generally reactive, increasing the reaction temperature may be necessary. |
| Difficulty in Purification | Presence of triphenylphosphine oxide. | Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexane or by careful column chromatography. Washing the crude product with a solvent in which the desired product is soluble but the oxide is not can also be effective. |
| Low Yield Despite Aldehyde Consumption | Polymerization of the vinylpyridine product. | Keep the reaction temperature as low as possible and work up the reaction promptly upon completion. Consider adding a radical inhibitor like BHT during purification and storage. |
Data Presentation
Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Expected High |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | Expected High |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Moderate |
| PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | Moderate to Low |
Optimization of Wittig Reaction Conditions
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | t-BuOK | THF | 0 to RT | 92 | [1] |
| Methyltriphenylphosphonium iodide | n-BuLi | THF | -78 to RT | Expected High | General Protocol |
| Methyltriphenylphosphonium chloride | NaH | DMSO | RT | Expected High | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
2-chloro-5-formylpyridine
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) in portions. The mixture will typically turn a yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 2-chloro-5-formylpyridine to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This is a generalized protocol based on standard procedures for Suzuki coupling with chloropyridines.[3][8] Optimization of the catalyst, ligand, base, and temperature may be required.
Materials:
-
2-chloro-5-bromopyridine
-
Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 2-chloro-5-bromopyridine (1.0 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), and potassium phosphate (3.0 equivalents).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting logic for low yield in Suzuki coupling synthesis.
References
- 1. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the polymerization of "2-Chloro-5-vinylpyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Chloro-5-vinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the polymerization of this compound?
A1: The polymerization of this compound, similar to other vinylpyridines, is susceptible to several side reactions that can affect the polymer's structure, molecular weight, and properties. The most prevalent side reactions include:
-
Branching and Cross-linking: Particularly in free-radical polymerization, chain transfer reactions to the polymer backbone can lead to the formation of branched or cross-linked structures. This is often exacerbated at higher temperatures.
-
Spontaneous/Thermal Polymerization: this compound can undergo spontaneous or thermal polymerization, especially during storage or at elevated reaction temperatures, leading to the formation of unwanted oligomers or polymers.
-
Reactions Involving the Pyridine Ring: In anionic polymerization, the propagating carbanion can react with the electrophilic pyridine ring, leading to chain termination or the formation of complex structures. The electron-withdrawing nature of the chlorine atom on the pyridine ring can influence the susceptibility to such side reactions.
-
Oligomerization: Incomplete polymerization or the presence of impurities can lead to the formation of low molecular weight oligomers.
Q2: How does the chloro-substituent at the 2-position influence the polymerization of 5-vinylpyridine?
A2: The presence of a chlorine atom at the 2-position of the pyridine ring introduces significant electronic and steric effects that can influence the polymerization process:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can affect the reactivity of the vinyl group and the electron density of the pyridine ring. This can alter the monomer's reactivity ratios in copolymerizations and influence the stability of propagating radicals or ions.
-
Steric Hindrance: The chlorine atom can exert steric hindrance, which may affect the stereochemistry of the polymerization and the accessibility of the nitrogen atom for coordination or side reactions.
-
Potential for Side Reactions: The chloro-substituent may be susceptible to elimination or substitution reactions under certain polymerization conditions, although this is less common in typical vinyl polymerizations.
Q3: What analytical techniques are recommended for identifying side products in poly(this compound)?
A3: A combination of analytical techniques is crucial for the comprehensive characterization of poly(this compound) and the identification of any side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is a powerful tool for determining the polymer's microstructure, including tacticity and the presence of branched structures.[1][2][3][4] Specific resonance signals can indicate the presence of chain branches or end-groups that deviate from the expected linear structure.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to analyze the molecular weight distribution and identify oligomeric side products.[5][6][7]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is essential for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A broad PDI can be indicative of side reactions such as chain transfer or termination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups in the polymer and may help in identifying unexpected structural changes resulting from side reactions.
Troubleshooting Guides
Issue 1: Broad Molecular Weight Distribution (High PDI) in Free-Radical Polymerization
| Possible Cause | Suggested Solution |
| High Polymerization Temperature | Lower the reaction temperature. Higher temperatures increase the rate of chain transfer reactions, leading to branching and a broader PDI.[8] |
| Inappropriate Initiator Concentration | Optimize the initiator concentration. Too high a concentration can lead to a high rate of initiation and termination reactions. |
| Chain Transfer to Solvent or Monomer | Select a solvent with a low chain transfer constant. If chain transfer to the monomer is significant, consider lowering the monomer concentration. |
| Presence of Impurities | Ensure the monomer and solvent are rigorously purified to remove any impurities that could act as chain transfer agents. |
| Solution | Employ controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP). These methods provide better control over the polymerization process and result in polymers with narrow molecular weight distributions.[9][10][11] |
Issue 2: Gel Formation or Insolubility of the Polymer
| Possible Cause | Suggested Solution |
| Cross-linking Reactions | Reduce the polymerization temperature and/or monomer concentration. High conversion can also lead to increased cross-linking. |
| Bifunctional Impurities | Ensure the monomer is free from any bifunctional impurities that could act as cross-linking agents. |
| High Degree of Polymerization | Target a lower molecular weight by adjusting the monomer-to-initiator ratio. |
Issue 3: Low Polymer Yield or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Inhibitor Present in Monomer | Ensure that the polymerization inhibitor is removed from the this compound monomer before use. |
| Insufficient Initiator or Inactive Initiator | Check the purity and activity of the initiator. Increase the initiator concentration if necessary. |
| Low Polymerization Temperature | While high temperatures can cause side reactions, a temperature that is too low may result in a very slow polymerization rate. Optimize the temperature for a reasonable reaction time. |
| Presence of Oxygen (for radical polymerization) | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can inhibit radical polymerization. |
Issue 4: Unwanted Oligomer Formation
| Possible Cause | Suggested Solution |
| Spontaneous Polymerization during Storage | Store the monomer at a low temperature (2-8 °C) and in the dark, with an appropriate inhibitor. |
| Chain Transfer Reactions | As with a broad PDI, minimizing chain transfer by optimizing reaction conditions (temperature, solvent, concentration) can reduce oligomer formation. |
| Inefficient Initiation | Ensure the initiator is appropriate for the chosen polymerization temperature and solvent. |
| Solution | After polymerization, purify the polymer by precipitation in a non-solvent to remove unreacted monomer and low molecular weight oligomers.[12] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina or by distillation under reduced pressure.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the chosen solvent (e.g., toluene, DMF).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under an inert atmosphere, add the free-radical initiator (e.g., AIBN, benzoyl peroxide).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir for the specified time.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane, methanol).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Characterization of Poly(this compound) by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Analysis:
-
Polymer Backbone: The signals corresponding to the polymer backbone protons will typically appear in the aliphatic region (around 1.5-2.5 ppm).
-
Pyridine Ring Protons: The aromatic protons on the pyridine ring will appear in the downfield region (around 7.0-8.5 ppm).
-
Branching: The presence of methine protons at branch points may give rise to weak signals in the aliphatic region, which can be quantified relative to the main chain protons to estimate the degree of branching.[1][2][3][4]
-
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Logical relationships between reaction conditions and side reactions.
References
- 1. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 2. jordilabs.com [jordilabs.com]
- 3. A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OhioLINK ETD: Smith, Donna M [etd.ohiolink.edu]
- 6. ba333.free.fr [ba333.free.fr]
- 7. Fragmentation pathways of polymer ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution - Google Patents [patents.google.com]
Troubleshooting low yield in Suzuki coupling with "2-Chloro-5-vinylpyridine"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling reaction involving 2-Chloro-5-vinylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
Low yields with this substrate can stem from several factors. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Substrate Reactivity: 2-Chloropyridines are known to be less reactive electrophiles compared to their bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle more challenging.[3][4][5]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the final product. Common side reactions include protodeboronation and homocoupling of the boronic acid.[2][5]
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for challenging substrates like 2-chloropyridines and may require careful optimization.[1][2]
Q2: I'm observing significant amounts of unreacted this compound. How can I improve the conversion?
Unreacted starting material points to a sluggish or inhibited reaction. Consider the following adjustments:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Employing catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can significantly improve performance.[1][2] These ligands promote the difficult oxidative addition step and sterically shield the palladium center from inhibition by the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the C-Cl bond activation.[1] However, monitor for potential degradation of starting materials or products.
-
Ensure Reagent Purity: Verify the purity of your this compound and boronic acid/ester, as impurities can interfere with the catalyst.
Q3: My main byproduct appears to be from the homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]
-
Thoroughly Degas the Reaction: Ensure the reaction mixture and solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2][4]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate issues related to the reduction of Pd(II) precatalysts.[2]
Q4: I suspect protodeboronation is occurring. How can I confirm this and what are the solutions?
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it can be a significant issue, especially with heteroaryl boronic acids.[5] This side reaction is often facilitated by excess water or certain bases.[6]
-
Minimize Water Content: While some water is often beneficial for dissolving inorganic bases, an excess can promote protodeboronation.[6] Try using anhydrous solvents or carefully controlling the amount of water in the reaction.
-
Change the Boron Reagent: If protodeboronation persists, consider switching from the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[2][7]
-
Base Selection: The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.
Q5: How do I select the optimal base and solvent for this reaction?
The base activates the boronic acid for the crucial transmetalation step, while the solvent must solubilize all components.[6]
-
Base Selection: Strong, non-nucleophilic inorganic bases are typically preferred. Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings.[1][2] Other common options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][8]
-
Solvent Selection: Aprotic polar solvents or mixtures with water are common.[9] Popular choices include 1,4-dioxane/water, THF/water, or toluene.[1][8][9] The optimal solvent system often needs to be determined empirically.[10]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for 2-Chloropyridine Couplings
This table summarizes the performance of representative palladium catalysts for Suzuki couplings of 2-chloropyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [1] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [1] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 4-12 | >90 | 1-3 | [1] |
Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Chloropyridine Derivative
This is a generalized procedure that should be optimized for the specific coupling of this compound with the desired boronic acid or ester.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Key components and potential failure points in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of 2-Chloro-5-vinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-chloro-5-vinylpyridine. The primary focus is to offer practical solutions for preventing homocoupling and other undesired side reactions, thereby improving yield and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
A1: The primary challenges stem from the inherent properties of the substrate. The electron-deficient nature of the pyridine ring and the presence of the vinyl group can lead to several issues. The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is stronger and less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step in the catalytic cycle more difficult. This can result in low yields and the need for more forcing reaction conditions, which in turn can promote side reactions. Additionally, the vinyl group can potentially participate in undesired side reactions, such as polymerization or acting as a coupling partner in certain reaction types (e.g., Heck-type reactions). The pyridine nitrogen can also coordinate to the palladium catalyst, sometimes inhibiting its activity.
Q2: What is homocoupling and why is it a significant problem with this compound?
A2: Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the same coupling partner react with each other. In the context of reactions with this compound, you might observe the formation of bi-pyridyl species (from two molecules of the starting material) or, more commonly, the dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling). Homocoupling is often promoted by the presence of oxygen or the use of Palladium(II) precatalysts, which can directly facilitate the dimerization of the more reactive coupling partner before the desired cross-coupling with the less reactive this compound can occur. This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to separate.
Q3: How can I minimize homocoupling when using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂?
A3: While Pd(II) precatalysts are common, their in-situ reduction to the active Pd(0) species can sometimes initiate homocoupling. To mitigate this, consider the following:
-
Use of a Pd(0) source: Employing a Pd(0) catalyst directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be beneficial as it eliminates the initial reduction step that can trigger homocoupling.
-
Add a mild reducing agent: If using a Pd(II) source, the addition of a mild reducing agent can help to cleanly generate the active Pd(0) catalyst and minimize the concentration of Pd(II) that can participate in homocoupling.
-
Ensure efficient catalyst activation: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can facilitate the reduction of Pd(II) to Pd(0) and stabilize the active catalyst, promoting the desired cross-coupling pathway over homocoupling.
Q4: Which type of cross-coupling reaction is most suitable for this compound?
A4: The choice of reaction depends on the desired transformation.
-
Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds with boronic acids or esters. It is often a good starting point, provided the appropriate catalyst system is used to activate the C-Cl bond.
-
Stille Coupling: This reaction with organostannanes is also effective for C-C bond formation and can be tolerant of various functional groups. However, the toxicity of tin reagents is a significant drawback.
-
Heck Coupling: If the goal is to couple the vinyl group of another molecule to the pyridine ring, the Heck reaction is suitable. It's important to note that the vinyl group on the starting material could also be reactive.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is the method of choice, allowing for the coupling of a wide range of amines.
-
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is the preferred method.
For all these reactions, the key to success with this compound lies in the careful selection of the catalyst, ligand, base, and reaction conditions to overcome the low reactivity of the C-Cl bond while suppressing side reactions.
Troubleshooting Guide: Preventing Homocoupling
This guide provides actionable solutions to common problems encountered during cross-coupling reactions with this compound, with a focus on minimizing homocoupling.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Significant formation of homocoupled byproduct | Presence of dissolved oxygen in the reaction mixture.[1] | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1] | Reduces the oxidation of the Pd(0) catalyst to Pd(II), a key species in the oxygen-mediated homocoupling pathway. |
| Use of a Pd(II) precatalyst that is not efficiently reduced.[1] | Consider using a Pd(0) source like Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure efficient in-situ reduction by using appropriate ligands and conditions. | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the organometallic reagent. | |
| Inappropriate ligand choice. | For the less reactive this compound, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands promote the challenging oxidative addition step with the chloropyridine, making the cross-coupling kinetically more favorable than homocoupling. They also stabilize the active catalyst. | |
| Suboptimal base selection. | The choice of base can influence the rate of transmetalation versus competing side reactions. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The strength and solubility of the base are critical.[2] | An appropriate base can facilitate the transmetalation step without promoting side reactions like protodeboronation (in Suzuki coupling) which can indirectly affect the prevalence of homocoupling. | |
| High reaction temperature. | While elevated temperatures are often needed for activating C-Cl bonds, excessively high temperatures can accelerate side reactions. | Lowering the temperature, once the reaction has initiated, may improve selectivity. Consider microwave irradiation for rapid and uniform heating, which can sometimes reduce byproduct formation. |
Experimental Protocols
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[3]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: Use high-purity reagents and dry solvents to avoid side reactions and catalyst deactivation.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos (2-6 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate dry vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.
-
Add the degassed solvent to the Schlenk flask containing the reagents.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Pd₂(dba)₃ (1-3 mol%) or a suitable Buchwald precatalyst (e.g., SPhos-Pd-G3)
-
XPhos or another suitable Buchwald ligand (if not using a precatalyst)
-
NaOt-Bu or another strong, non-nucleophilic base (1.2 - 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand (if necessary), and base to a dry reaction vessel.
-
Add this compound and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by an appropriate method (TLC, LC-MS).
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters that can be optimized to minimize homocoupling in Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. These are starting points and may require further optimization for specific substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Range | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or SPhos-Pd-G3 (1-3 mol%) | Pd(0) sources or efficient precatalysts minimize Pd(II)-mediated homocoupling. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines (Ligand/Pd ratio: 2:1 to 4:1) | Promotes oxidative addition of the C-Cl bond and stabilizes the active catalyst. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are effective for transmetalation without promoting significant side reactions. |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 v/v) | Aprotic solvents with a small amount of water can facilitate the dissolution of the base and promote the reaction. |
| Temperature | 80 - 110 °C | Necessary to overcome the activation barrier for C-Cl bond cleavage. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Range | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or XPhos-Pd-G3 (1-3 mol%) | Efficient catalysts for C-N bond formation with challenging substrates. |
| Ligand | XPhos, RuPhos, or other suitable Buchwald ligands (Ligand/Pd ratio: 1.5:1 to 2.5:1) | Crucial for facilitating reductive elimination and preventing catalyst decomposition. |
| Base | NaOt-Bu, LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are required for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are standard for this transformation. |
| Temperature | 80 - 110 °C | To ensure a reasonable reaction rate with the less reactive chloropyridine. |
Visualizations
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision-making workflow for troubleshooting and minimizing homocoupling.
References
Technical Support Center: Purification of Crude 2-Chloro-5-vinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude "2-Chloro-5-vinylpyridine".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is polymerizing during distillation.
-
Question: My this compound is polymerizing in the distillation flask and/or condenser during vacuum distillation. How can I prevent this?
-
Answer: Polymerization of the vinyl group is a common issue when heating vinylpyridines.[1] To mitigate this, it is crucial to use a polymerization inhibitor.
-
Recommended Inhibitors: Phenolic inhibitors such as 4-tert-butylcatechol (TBC) are commonly used to stabilize vinylpyridines.[1] Other potential inhibitors for vinyl aromatics include dinitrophenols.
-
Protocol Adjustment:
-
Add a suitable inhibitor (e.g., 100-200 ppm of TBC) to the crude this compound before starting the distillation.
-
Ensure the inhibitor is thoroughly mixed with the crude material.
-
It is also beneficial to have a vapor-phase inhibitor present in the distillation setup.[2]
-
-
Additional Tips:
-
Keep the distillation temperature as low as possible by using a good vacuum source.
-
Minimize the distillation time.
-
Ensure all glassware is clean and free of any acidic or basic residues that could catalyze polymerization.
-
-
Issue 2: Poor separation of impurities during column chromatography.
-
Question: I am not getting good separation of my product from impurities during column chromatography. What can I do to improve this?
-
Answer: Poor separation can result from several factors, including the choice of solvent system, column packing, and sample loading.
-
Solvent System Optimization:
-
A common solvent system for the purification of this compound is ethyl acetate in a non-polar solvent like hexanes or heptane. The optimal ratio will depend on the specific impurities present.
-
Start with a low polarity eluent and gradually increase the polarity. A typical gradient could be from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes.
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.
-
-
Proper Column Packing:
-
Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
The column should be long enough to allow for good separation. A general rule of thumb is a length-to-diameter ratio of at least 10:1.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
If the sample is not very soluble, a "dry loading" technique can be used. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica gel to the top of the column.
-
-
Issue 3: Inaccurate purity assessment by HPLC.
-
Question: My HPLC results are inconsistent, or I am seeing broad or tailing peaks for my purified this compound. How can I troubleshoot my HPLC method?
-
Answer: Inconsistent HPLC results can stem from issues with the mobile phase, column, or the sample itself.
-
Mobile Phase:
-
Ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector.
-
Use high-purity solvents and additives.
-
If using a buffer, ensure it is fully dissolved and within the pH stability range of your column.
-
-
Column:
-
If you observe peak tailing or splitting, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Ensure the column temperature is stable, as fluctuations can affect retention times.
-
-
Sample Preparation:
-
Dissolve the sample completely in the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound will largely depend on the synthetic route used for its preparation.
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From 2-Chloro-5-bromopyridine (Suzuki Coupling): Potential impurities include unreacted starting materials (2-chloro-5-bromopyridine), boronic acid derivatives, and palladium catalyst residues.
-
From 2-Chloro-5-formylpyridine (Wittig Reaction): Common impurities can be the starting aldehyde, the Wittig reagent (e.g., triphenylphosphine oxide), and any side products from the reaction.
-
General Impurities: Regardless of the synthetic route, side reactions on the pyridine ring or the vinyl group can lead to various byproducts. Over-chlorinated or under-chlorinated pyridine derivatives can also be present.
Q2: What is the recommended method for purifying crude this compound?
A2: Both fractional vacuum distillation and column chromatography are effective methods for purifying this compound. The choice of method often depends on the scale of the purification and the nature of the impurities.
-
Fractional Vacuum Distillation: This method is suitable for larger quantities and for removing non-volatile impurities. It is crucial to use a polymerization inhibitor and a good vacuum to keep the distillation temperature low.
-
Column Chromatography: This technique offers excellent separation of closely related impurities and is ideal for achieving high purity on a smaller to medium scale. A patent describes a method using column chromatography with ethyl acetate as the eluent to achieve a purity of over 98%.[3]
Q3: How should I store purified this compound?
A3: Due to its tendency to polymerize, purified this compound should be stored with a polymerization inhibitor (e.g., TBC) at a low temperature (refrigerated) and protected from light.[1] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Key Parameters |
| Fractional Vacuum Distillation | >95% | Suitable for large scale, effective for removing non-volatile impurities. | Risk of polymerization at elevated temperatures, requires specialized equipment. | Low pressure (e.g., <10 mmHg), use of polymerization inhibitor, controlled heating. |
| Column Chromatography | >98%[3] | High resolution for separating closely related impurities, can achieve very high purity. | Can be time-consuming and require large volumes of solvent for large scale, potential for product loss on the column. | Stationary phase (e.g., silica gel), mobile phase (e.g., ethyl acetate/hexanes gradient). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column with an appropriate diameter and length for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purity Assessment:
-
Determine the purity of the final product using HPLC or GC-MS. A reported method using HPLC showed a purity of >98%.[3]
-
Protocol 2: Purification by Fractional Vacuum Distillation (General Procedure)
-
Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Preparation:
-
Charge the distillation flask with the crude this compound and add a polymerization inhibitor (e.g., 100-200 ppm of TBC).
-
-
Distillation:
-
Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).
-
Once the pressure is stable, begin heating the distillation flask gently using a heating mantle.
-
Observe the distillation head temperature. Collect any low-boiling impurities as a forerun.
-
When the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure.
-
Monitor the distillation closely to prevent bumping and polymerization.
-
-
Completion:
-
Once the majority of the product has distilled, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for polymerization during distillation.
References
- 1. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 2. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 3. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
Technical Support Center: Efficient Cross-Coupling of 2-Chloro-5-vinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient cross-coupling of 2-chloro-5-vinylpyridine. The content is structured to directly address specific issues that may be encountered during experimentation.
General FAQs for Cross-Coupling of this compound
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents a few challenges in cross-coupling reactions. Firstly, the carbon-chlorine (C-Cl) bond is strong and less reactive compared to corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult. Secondly, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented issue often referred to as the "2-pyridyl problem".[1][2][3] Lastly, the vinyl group can be sensitive to certain reaction conditions and may undergo undesired side reactions.
Q2: What are the most common types of cross-coupling reactions used for this compound?
A2: The most common palladium-catalyzed cross-coupling reactions applicable to this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the vinylation of the pyridine ring with alkenes.[4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[7][8]
-
Stille Coupling: For the formation of C-C bonds with organostannanes.[9][10]
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for the successful coupling of an unreactive chloride like this compound. Standard catalysts such as Pd(PPh₃)₄ may be insufficient.[11] Highly active systems are generally required. Consider using bulky, electron-rich phosphine ligands like the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[11] These ligands promote the challenging oxidative addition step and can sterically hinder the pyridine nitrogen from deactivating the catalyst.[12][13]
Q4: What is the role of the base and which one should I choose?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling. For challenging substrates like this compound, strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[11] The choice of base can significantly impact the reaction yield, and screening a few options is recommended.
Q5: How can I minimize side reactions?
A5: Common side reactions include homocoupling of the coupling partners and protodeboronation in Suzuki couplings. To minimize these, ensure that all solvents and reagents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst and promote homocoupling. Using boronic esters (e.g., pinacol esters) instead of boronic acids can enhance stability and reduce protodeboronation.[14]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I am observing very low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What should I do?
A: Low or no yield with this substrate is a common issue primarily due to the inert C-Cl bond. Here’s a systematic approach to troubleshoot this problem:
-
Evaluate the Catalyst System: Standard catalysts are often ineffective. Switch to a more active system.
-
Check the Base: The base is crucial for activating the boronic acid.
-
Recommendation: Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[11]
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy for the oxidative addition.
-
Recommendation: Gradually increase the temperature to 80-120 °C.
-
-
Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.
-
Recommendation: Thoroughly degas your solvents and reaction mixture by sparging with argon or nitrogen.[14]
-
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | 4-12 | >85 | 1-3 |
Note: Yields are representative for chloropyridine substrates and can vary based on the specific boronic acid used and reaction conditions.[15]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling
Q: My Heck reaction between this compound and an alkene is not proceeding. What are the likely causes?
A: The Heck reaction with aryl chlorides can be sluggish.[15] Consider the following optimizations:
-
Catalyst and Ligand: A highly active catalyst is necessary.
-
Recommendation: Use Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃ or an NHC ligand. Palladacycle catalysts are also very effective.
-
-
Base Selection: An appropriate base is needed to regenerate the catalyst.
-
Recommendation: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. Organic bases such as triethylamine (Et₃N) can also be effective.
-
-
Solvent Choice: The solvent can influence the reaction rate and selectivity.
-
Recommendation: Polar aprotic solvents like DMF or NMP are commonly used.
-
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80-100 | Moderate |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | DMF | 100-120 | Good to Excellent |
| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | Good |
| PEPPSI™-IPr | IPr | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Good to Excellent |
Note: Data is generalized for aryl chlorides and should be optimized for this compound.
-
In a dried reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(t-Bu)₃, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Add degassed solvent (e.g., DMF).
-
Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, filter to remove inorganic salts, and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
Q: I am getting significant homocoupling of my alkyne (Glaser coupling) in the Sonogashira reaction with this compound. How can I prevent this?
A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture before adding the catalysts.[16]
-
-
Copper-Free Conditions: While copper (I) is a traditional co-catalyst, it can promote homocoupling.
-
Recommendation: Attempt the reaction using a copper-free protocol. This may require a higher catalyst loading or a more active ligand.
-
-
Choice of Base and Solvent: These can influence the rates of the desired cross-coupling versus homocoupling.
-
Recommendation: Amine bases like Et₃N or diisopropylamine are commonly used.
-
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.025 mmol) | - | [TBP][4EtOV] | 55 | - | 72 |
| 2-chloro-5-iodopyridine | Phenylacetylene (2.5 equiv) | PdCl₂(PPh₃)₂ (0.025 mmol) | - | [TBP][4EtOV] | 55 | - | 69 (disubstituted) |
Note: This data is for a closely related iodo-substituted pyridine, which is more reactive than the chloro-analogue. Conditions will likely need to be more forcing for this compound.[7][17]
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-3 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound is giving low yields. What are the critical parameters to optimize?
A: This reaction is sensitive to the choice of ligand and base.
-
Ligand Selection: This is often the most critical parameter.
-
Recommendation: Use bulky, electron-rich biarylphosphine ligands. XPhos, SPhos, and DavePhos are excellent starting points. For some substrates, bidentate ligands like Xantphos can be effective.[18]
-
-
Base Strength: A strong, non-nucleophilic base is required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another option.[18]
-
-
Solvent: Anhydrous, non-protic solvents are necessary.
-
Recommendation: Toluene, 1,4-dioxane, or THF are typically used.
-
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Excellent |
| Pd(OAc)₂ | SPhos | NaOtBu | 1,4-Dioxane | 100 | Excellent |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
Note: Data is generalized for aryl chlorides and should be optimized for this compound.[12][19]
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with water.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visual Guides
Caption: A logical workflow for selecting and troubleshooting catalyst systems.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijnc.ir [ijnc.ir]
- 15. mdpi.com [mdpi.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. rsc.org [rsc.org]
Managing the reactivity of the vinyl group in "2-Chloro-5-vinylpyridine" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-vinylpyridine. The focus is on managing the reactivity of the vinyl group to prevent unwanted side reactions and achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned viscous and solidified upon storage. What happened?
A1: This is a common issue caused by the spontaneous polymerization of the vinyl group. This compound is prone to polymerization, especially when exposed to heat, light, or in the absence of a polymerization inhibitor.[1] To prevent this, store the compound at low temperatures (refrigeration is recommended) and ensure it is stabilized with an appropriate inhibitor like hydroquinone (HQ), 4-tert-butylcatechol, or butylated hydroxytoluene (BHT).[1][2][3]
Q2: I am planning a reaction involving the chloro group (e.g., Suzuki coupling). Do I need to worry about the vinyl group?
A2: Yes, the vinyl group can interfere with your reaction. Depending on the reaction conditions (e.g., high temperature, presence of radical initiators), the vinyl group can polymerize, leading to low yields of your desired product and difficult purification. It is advisable to perform the reaction in the presence of a polymerization inhibitor and under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.[2][3]
Q3: Can I selectively react with the vinyl group while leaving the chloro group intact?
A3: Absolutely. Several reactions can be performed selectively at the vinyl group. For example:
-
Selective Hydrogenation: The vinyl group can be selectively hydrogenated to an ethyl group using specific catalysts, such as certain iridium-containing complexes, without affecting the chloro substituent.[4]
-
Cyclopropanation: The vinyl group can undergo cyclopropanation reactions with diazo compounds in the presence of rhodium catalysts.[5][6]
-
Michael Addition: Due to the electron-withdrawing nature of the pyridine ring, the vinyl group can act as a Michael acceptor, reacting with nucleophiles.[1]
Q4: What is the best way to remove polymerization inhibitors before a reaction where polymerization is desired?
A4: If you intend to polymerize this compound, the inhibitor must be removed. Common methods include:
-
Solvent Extraction: For phenolic inhibitors like hydroquinone, washing with a dilute aqueous NaOH solution can effectively remove them. The organic layer containing the monomer is then separated, dried, and used.[7]
-
Adsorption: Passing the monomer through a column of a suitable adsorbent like alumina or silica gel can remove the inhibitor.[7]
-
Distillation: While possible, distillation can be risky due to the potential for thermal polymerization. It should be performed under reduced pressure and in the presence of a non-volatile inhibitor if possible.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
Problem: You are performing a Suzuki coupling at the chloro position, but the yield of the desired biaryl product is consistently low, and you observe significant amounts of insoluble material.
Possible Cause: Unwanted polymerization of the vinyl group under the reaction conditions.
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: Introduce a radical inhibitor to the reaction mixture. Hydroquinone is commonly used for this purpose.[2][3]
-
Degas Solvents Thoroughly: Oxygen can initiate radical polymerization. Ensure all solvents are thoroughly degassed before use.
-
Maintain an Inert Atmosphere: Run the reaction under a strict nitrogen or argon atmosphere to prevent oxygen ingress.
-
Optimize Reaction Temperature: If possible, lower the reaction temperature to disfavor polymerization while still allowing the coupling reaction to proceed at a reasonable rate.
Issue 2: Lack of Selectivity in Hydrogenation
Problem: You are trying to selectively hydrogenate the vinyl group to an ethyl group, but you are observing a mixture of products, including dechlorination and/or reduction of the pyridine ring.
Possible Cause: The catalyst being used is not selective for the vinyl group.
Troubleshooting Steps:
-
Catalyst Selection is Crucial: Avoid common hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), as they are known to cause a mixture of products, including dechlorination and ring saturation.[4]
-
Use a Selective Catalyst: Employ an iridium-containing catalyst, which has been shown to provide high selectivity for the hydrogenation of the vinyl group in this compound.[4]
Table 1: Catalyst Selectivity in the Hydrogenation of this compound [4]
| Catalyst | Major Products Observed | Selectivity for 2-Chloro-5-ethylpyridine |
| Iridium Complex | 2-Chloro-5-ethylpyridine | High |
| 10% Pd/C | 3-Ethylpyridine, 3-vinylpyridine, 2-chloro-5-ethylpyridine | Low |
| PtO₂ | 3-Ethylpiperidine, 3-vinylpyridine, 2-chloro-5-ethylpyridine | Low |
| 5% Rh/C | 3-Ethylpiperidine hydrochloride | Low (leads to ring reduction) |
Issue 3: Poor Enantioselectivity in Asymmetric Cyclopropanation
Problem: You are performing an asymmetric cyclopropanation of the vinyl group, but the enantiomeric excess (ee) of your product is low.
Possible Cause: Suboptimal catalyst, solvent, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice: The choice of chiral catalyst is critical. For instance, in rhodium-catalyzed cyclopropanations, different dirhodium tetracarboxylate catalysts can give vastly different results. It may be necessary to screen several catalysts.[5]
-
Solvent Effects: The solvent can significantly influence enantioselectivity. Test a range of solvents to find the optimal one for your specific substrate and catalyst system.[5]
-
Temperature Optimization: Lowering the reaction temperature often leads to an increase in enantioselectivity, although it may also decrease the reaction rate.[5]
-
Reagent Stoichiometry: Increasing the equivalents of the vinylpyridine substrate relative to the diazo compound has been shown to dramatically improve both yield and enantioselectivity in some cases.[5][6]
-
Use of Additives: The addition of a coordinating ligand, such as 2-chloropyridine, can sometimes enhance enantioselectivity with specific catalyst systems.[6]
Table 2: Optimization of Asymmetric Cyclopropanation [5]
| Entry | Catalyst | Solvent | Temp (°C) | Equiv. of Vinylpyridine | Yield (%) | ee (%) |
| 1 | Rh₂(R-p-Ph-TPCP)₄ | CH₂Cl₂ | RT | 2.5 | 30 | 15 |
| 2 | Rh₂(S-TPPTTL)₄ | CH₂Cl₂ | RT | 2.5 | 88 | 60 |
| 3 | Rh₂(S-TPPTTL)₄ | CH₂Cl₂ | 0 | 2.5 | - | 80 |
| 4 | Rh₂(S-TPPTTL)₄ | CH₂Cl₂ | 0 | 5.0 | 95 | 98 |
Experimental Protocols & Workflows
Protocol: Selective Hydrogenation of the Vinyl Group
This protocol is adapted from methodologies aimed at selective reduction.[4]
-
Reactor Setup: In a hydrogenation reactor, dissolve this compound (1 equivalent) in methanol.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: Add the selective iridium-containing catalyst (e.g., [Ir(COD)(R-BINAP)]BF₄, where specific ligand may vary) under a positive pressure of the inert gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (pressure may need optimization, e.g., 1 atm) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Workflow Diagram: Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki reactions.
Logical Diagram: Managing Vinyl Group Reactivity
Caption: Decision matrix for reacting with this compound.
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. US20100249105A1 - Indole and indoline derivatives and methods of use thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02474D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
"2-Chloro-5-vinylpyridine" reaction scale-up challenges and solutions
Technical Support Center: 2-Chloro-5-vinylpyridine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis, purification, and scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound and how should it be stored?
A1: The main stability concern for this compound, like other vinylpyridines, is its tendency to undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1][2][3] For safe storage and to maintain product quality, it should be kept in a cool, dry, and well-ventilated place, away from sources of ignition.[4] Recommended storage temperatures are often below -10°C, and some suppliers provide the product with added stabilizers to prevent premature polymerization.[2][5] Containers should be tightly sealed and, once opened, carefully resealed and kept upright to prevent leakage.[4]
Q2: What are the common synthetic routes to prepare this compound?
A2: this compound can be synthesized through several methods. Common laboratory and industrial routes include:
-
Suzuki Reaction : Coupling 2-chloro-5-bromopyridine with a vinyl boronic acid derivative.[6]
-
Wittig Reaction : Reacting 2-chloro-5-formylpyridine with a phosphorus ylide, such as the one derived from methyltriphenylphosphonium bromide.[6][7]
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Dehydrogenation : Catalytic dehydrogenation of 2-chloro-5-ethylpyridine. This route can be challenging due to the rapid polymerization of the vinylpyridine product.[1]
Q3: What are the most significant challenges when scaling up reactions involving this compound?
A3: The most significant scale-up challenges are:
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Preventing Polymerization : The high reactivity of the vinyl group makes the compound susceptible to polymerization, which can cause fouling in reactors and distillation columns.[1]
-
Temperature Control : Reactions involving this compound can be exothermic. Maintaining precise temperature control is critical to prevent runaway reactions, reduce side-product formation, and inhibit polymerization.[8]
-
Purification : Distillation, a common purification method, must be performed under high vacuum and low temperatures to avoid polymerization.[1] On a large scale, achieving the necessary conditions can be difficult and costly. Alternative purification methods may be required.
-
Process Safety : Due to its flammability, toxicity, and potential for explosive polymerization, robust safety protocols are essential.[3][5] This includes using grounded equipment to prevent static discharge and ensuring adequate ventilation.[4][9]
Q4: Are there greener synthesis alternatives for preparing substituted pyridines?
A4: Yes, green chemistry principles are being applied to pyridine synthesis. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions have been developed using ethanol as an environmentally friendly solvent, achieving high yields and tolerating diverse functional groups.[10] Additionally, iron-catalyzed cyclization reactions provide an economical and less toxic alternative to traditional platinum group metal catalysts for creating substituted pyridines.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation and scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spontaneous Polymerization in Reactor or Distillation Column | 1. Excessive temperature.2. Presence of radical initiators (e.g., peroxides from air exposure).3. Contamination.4. Depletion of stabilizer. | 1. Ensure strict temperature control; use a cooling system for exothermic reactions.[8]2. Operate under an inert atmosphere (e.g., Nitrogen, Argon).3. Add a suitable polymerization inhibitor (e.g., alkyl polysulfides) before heating or distillation.[1]4. Use scrupulously clean and dry equipment. |
| Low Reaction Yield | 1. Incomplete reaction.2. Side-product formation.3. Loss of product during workup/purification. | 1. Monitor reaction progress using techniques like TLC, GC, or NMR.2. Optimize reaction parameters (temperature, catalyst loading, reaction time).3. In some reactions, like cyclopropanation, increasing the equivalents of this compound can dramatically improve yield.[8][11]4. For purification, consider flash chromatography for smaller scales or alternative methods like crystallization for larger scales.[12] |
| Difficulty in Product Purification | 1. Product instability during distillation.2. Formation of closely-related impurities.3. Oily product that is difficult to crystallize. | 1. For distillation, use high vacuum and low temperatures.[1]2. Perform flash chromatography using a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[12]3. If the product is an oil, attempt co-distillation or conversion to a solid derivative (e.g., a salt) for purification and then regenerate the free base. |
| Poor Enantioselectivity in Asymmetric Reactions | 1. Catalyst deactivation.2. Presence of water or other impurities.3. Sub-optimal reaction conditions. | 1. Use additives; for example, 2-chloropyridine has been shown to enhance enantioselectivity in some rhodium-catalyzed cyclopropanation reactions.[8]2. Replace moisture-sensitive additives like molecular sieves with more process-friendly alternatives such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) on a larger scale.[8][11]3. Carefully control the reaction temperature, as localized exotherms can decrease selectivity.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a representative method for synthesizing the title compound from 2-chloro-5-formylpyridine.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
2-chloro-5-formylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere at 0°C, add potassium tert-butoxide portion-wise.
-
Stir the resulting yellow-orange mixture at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add a solution of 2-chloro-5-formylpyridine in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol outlines the purification of this compound, emphasizing the precautions needed to prevent polymerization.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol)
-
Vacuum distillation apparatus
Procedure:
-
Ensure the distillation apparatus is clean, dry, and can achieve a high vacuum.
-
Add a small amount of a polymerization inhibitor to the crude this compound in the distillation flask.
-
Assemble the distillation apparatus and begin to evacuate the system slowly.
-
Once the desired vacuum is reached (typically <10 mmHg), gently heat the distillation flask using an oil bath.
-
Monitor the head temperature closely. The product will distill at a lower temperature under vacuum compared to its atmospheric boiling point.
-
Collect the fractions at the appropriate boiling point/pressure range.
-
After distillation, cool the system down completely before releasing the vacuum to prevent accidental air ingress into the hot residue, which can be hazardous.[1]
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to the scale-up of this compound reactions.
Caption: Workflow for Synthesis and Purification of this compound.
References
- 1. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. scipoly.com [scipoly.com]
- 6. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 7. 2-Chloro-5-methylpyridine-3-carbaldehyde|CA7H6ClNO [benchchem.com]
- 8. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02474D [pubs.rsc.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Buy this compound | 157670-28-5 [smolecule.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of impurities in "2-Chloro-5-vinylpyridine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-vinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is commonly synthesized from precursors such as 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine. One established method involves a Suzuki reaction to convert 2-chloro-5-bromopyridine into this compound[1]. Another approach is the Wittig reaction with 2-chloro-5-formylpyridine to form the vinyl group[1]. Additionally, a potential route involves the dehydration of 2-chloro-5-(1-hydroxyethyl)pyridine, which can be obtained from the reduction of 2-chloro-5-acetylpyridine.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most significant impurity is the polymer of this compound, as vinylpyridines are highly susceptible to polymerization, especially when exposed to light or heat[2][3]. Other potential impurities include unreacted starting materials (e.g., 2-chloro-5-bromopyridine, 2-chloro-5-formylpyridine), reaction intermediates (e.g., 2-chloro-5-(1-hydroxyethyl)pyridine), and byproducts from side reactions. Incomplete reactions or over-chlorination of precursors can also introduce impurities[4].
Q3: How can I minimize the polymerization of this compound during synthesis and storage?
A3: To minimize polymerization, it is crucial to work at low temperatures whenever possible and to protect the reaction mixture and product from light. The use of a polymerization inhibitor, such as 4-tert-butylcatechol, is highly recommended during purification and storage[2][3]. Samples should be stored under refrigeration[3].
Q4: What analytical techniques are suitable for characterizing impurities in this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is ideal for separating non-volatile impurities[5]. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material. - Optimize reaction parameters such as temperature, reaction time, and catalyst loading. |
| Suboptimal Reaction Conditions | - For Suzuki or Wittig reactions, ensure anhydrous conditions and the use of high-purity reagents and solvents. - In dehydration reactions, select an appropriate dehydrating agent and temperature to avoid charring or side reactions. |
| Product Loss During Workup | - Minimize exposure to heat and light during extraction and purification steps to prevent polymerization. - Use a suitable polymerization inhibitor during distillation. |
| Formation of Side Products | - Analyze the reaction mixture by GC-MS or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. |
Issue 2: Presence of Polymeric Impurities
| Potential Cause | Troubleshooting Steps |
| Exposure to Heat or Light | - Conduct the reaction and purification steps at the lowest feasible temperature. - Shield the reaction vessel and storage containers from light using aluminum foil or amber glassware. |
| Absence of an Inhibitor | - Add a polymerization inhibitor, such as 4-tert-butylcatechol (0.1 wt%), to the crude product before purification and to the final product for storage[2]. |
| Prolonged Reaction or Purification Times | - Optimize the process to minimize the time the vinylpyridine is exposed to conditions that promote polymerization. |
Issue 3: Inaccurate Quantification of Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate Analytical Method | - Develop and validate specific HPLC or GC methods for this compound and its potential impurities. - Use a combination of detectors (e.g., UV and MS) for comprehensive analysis. |
| Co-elution of Impurities | - Optimize the chromatographic conditions (mobile phase, column, temperature program) to achieve baseline separation of all known and potential impurities. |
| Lack of Reference Standards | - If available, use certified reference standards for known impurities for accurate quantification. - For unknown impurities, relative quantification can be performed, and further characterization by MS and NMR is necessary. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general framework for the analysis of this compound and its non-volatile impurities. Method optimization will be required for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes to elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the analysis of residual solvents and volatile byproducts.
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial temperature of 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., dichloromethane). |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Analytical workflow for impurity characterization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Improving the regioselectivity of reactions involving "2-Chloro-5-vinylpyridine"
Welcome to the Technical Support Center for reactions involving 2-Chloro-5-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence regioselectivity?
A1: this compound has three primary sites susceptible to reaction, and the conditions you choose will determine the regiochemical outcome:
-
C2-Chloride: The carbon atom bonded to the chlorine is highly electrophilic. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, making it a prime site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[1][2]
-
Vinyl Group (C=C): The double bond can react in several ways:
-
As a nucleophile in electrophilic additions . The pi electrons can attack an electrophile.[3][4]
-
As a Michael acceptor in conjugate additions . The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to attack by soft nucleophiles.[5][6][7]
-
As a substrate in palladium-catalyzed reactions like the Heck coupling.[8][9][10]
-
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a Lewis base, allowing it to be protonated or to coordinate with metal catalysts. This can, in turn, influence the reactivity of the other sites.
The interplay between these sites is critical. For instance, promoting conjugate addition often requires conditions that do not favor SNAr, and vice-versa.
Caption: Key reactive sites on the this compound molecule.
Troubleshooting Guide: Cross-Coupling Reactions
Q2: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields and side products. How can I selectively target the C2-Cl bond?
A2: This is a common challenge. Success in Suzuki-Miyaura coupling hinges on promoting the oxidative addition of palladium to the C-Cl bond while preventing unwanted side reactions like polymerization of the vinyl group or reaction at other sites. In dihalopyridine systems, the choice of catalyst and base is critical for regioselectivity, a principle that applies here.[11] For 2,4-dichloropyrimidines, a related substrate, the C4 position is generally more reactive in Suzuki couplings, but specific conditions can target the C2 position.[12]
Potential Causes & Solutions:
-
Catalyst Deactivation/Low Reactivity: The C-Cl bond is less reactive than C-Br or C-I bonds. You need a highly active catalyst system.
-
Solution: Employ electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos, which are known to facilitate the coupling of aryl chlorides.[13] A common catalyst precursor is Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Base Incompatibility: The choice of base is crucial. It must be strong enough to facilitate transmetalation but not so strong that it promotes side reactions.[14]
-
Solution: Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄. Organic bases can sometimes be less effective for aryl chlorides.
-
-
Side Reactions at the Vinyl Group: High temperatures can lead to polymerization or unwanted Heck-type reactions.
-
Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate, often in the 80-110 °C range. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and vinyl group polymerization.
-
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), K₃PO₄ (2.0-3.0 eq.), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent: Add anhydrous dioxane or a toluene/water mixture (e.g., 10:1 ratio) via syringe.
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q3: I am attempting a Heck reaction with this compound and an alkene, but I'm getting a mixture of regioisomers at the vinyl group (α- and β-substitution). How can I control this?
A3: The regioselectivity of the Heck reaction (formation of linear vs. branched products) is determined by the mechanism of carbopalladation. This can be controlled by steering the reaction through a "neutral" or "cationic" pathway.[8]
-
Neutral Pathway: Generally favored by the presence of halide ions (like Cl⁻ from your starting material) and neutral phosphine ligands. This pathway typically leads to the linear product due to steric factors, where the aryl group adds to the less substituted carbon of the alkene.
-
Cationic Pathway: This is promoted by halide scavengers (e.g., silver or thallium salts like Ag₂CO₃ or TlOAc) or by using triflate precursors. This pathway often favors the branched product , as electronic effects become more dominant.[8][15]
Troubleshooting Steps:
-
To Favor the Linear Product: Ensure standard Heck conditions are used. A common system is Pd(OAc)₂, a phosphine ligand like P(o-tol)₃, and an amine base (e.g., Et₃N) in a polar aprotic solvent like DMF or MeCN.
-
To Favor the Branched Product: Introduce a halide scavenger. Add 1-2 equivalents of a silver salt (e.g., Ag₃PO₄ or Ag₂CO₃) to the reaction mixture. This removes the chloride from the palladium coordination sphere, promoting the cationic pathway.
Caption: Controlling regioselectivity in the Heck reaction.
Troubleshooting Guide: Nucleophilic Reactions
Q4: I want to perform a conjugate (Michael) addition of a thiol to the vinyl group. How do I prevent a competing nucleophilic aromatic substitution (SNAr) at the C2-Cl position?
A4: This requires carefully tuning the reaction conditions to favor one pathway over the other. Soft nucleophiles (like thiols) can react at both sites. The key is to modulate the electrophilicity of the two sites.
Favoring Conjugate Addition over SNAr:
-
Acidic Conditions: Protonating the pyridine nitrogen with a mild acid (e.g., acetic acid) significantly enhances the electron-withdrawing character of the ring, making the vinyl group a much better Michael acceptor. This generally favors conjugate addition.[5][6]
-
Lower Temperatures: SNAr reactions on heteroaromatic chlorides often require heat.[2] Performing the reaction at room temperature or below will kinetically disfavor the SNAr pathway.
-
Choice of Nucleophile: Soft, less basic nucleophiles are more likely to undergo conjugate addition. Thiols are a good example. Harder, more basic nucleophiles (like alkoxides or amines) are more likely to attack the C2 position via SNAr, especially at elevated temperatures.
Favoring SNAr over Conjugate Addition:
-
Basic Conditions: Using a strong, non-nucleophilic base can deprotonate the nucleophile, increasing its reactivity for SNAr. However, very strong bases might cause polymerization of the vinyl group.
-
Higher Temperatures: Heating the reaction mixture (e.g., in DMF or DMSO) will typically favor the SNAr reaction, which has a higher activation energy.
-
Hard Nucleophiles: Using nucleophiles like sodium methoxide or primary/secondary amines will strongly favor substitution at the C2 position.[1][2]
Caption: Logic for directing reactivity towards different pathways.
Data Presentation: Regioselectivity in Cross-Coupling
The following tables illustrate how reaction parameters can influence regioselectivity in related di-substituted heterocyclic systems. These principles are directly applicable to controlling reactions with this compound.
Table 1: Illustrative Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines [12]
| Entry | Ligand | Base | Solvent | Temp (°C) | Product Ratio (C4-Aryl : C2-Aryl) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | >95 : 5 |
| 2 | XPhos | K₃PO₄ | Toluene | 110 | >98 : 2 |
| 3 | SPhos | Cs₂CO₃ | Dioxane | 80 | >98 : 2 |
This table demonstrates the strong preference for reaction at the C4 position in dichloropyrimidines under various conditions, highlighting the importance of electronic effects. For this compound, selective reaction at C2 is expected, but optimizing the ligand and base is still critical to prevent side reactions.
Table 2: Illustrative Regioselectivity in the Heck Reaction of Aryl Halides with Styrene [8][16]
| Entry | Aryl Halide | Additive | Catalyst System | Product Ratio (Linear : Branched) |
| 1 | Aryl Iodide | None (Neutral Pathway) | Pd(OAc)₂, PPh₃, Et₃N | 90 : 10 |
| 2 | Aryl Triflate | None (Cationic Pathway) | Pd(OAc)₂, dppp | 15 : 85 |
| 3 | Aryl Bromide | Ag₂CO₃ (Cationic Pathway) | Pd(OAc)₂, P(o-tol)₃ | 20 : 80 |
This table shows how the choice of leaving group (halide vs. triflate) and the use of additives can effectively switch the regiochemical outcome between linear and branched products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. Electrophilic addition reaction | PPT [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bilder.buecher.de [bilder.buecher.de]
- 9. youtube.com [youtube.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
Removal of polymerization inhibitors from "2-Chloro-5-vinylpyridine" monomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of polymerization inhibitors from "2-Chloro-5-vinylpyridine". The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the polymerization inhibitor from this compound before use?
A1: Polymerization inhibitors are added to monomers like this compound to prevent spontaneous polymerization during transport and storage.[1][2] These inhibitors, typically radical scavengers, will interfere with or completely prevent the desired polymerization reaction in your experiment.[2] Failure to remove the inhibitor can lead to failed reactions, low polymer yields, and inconsistent material properties.
Q2: What are the common polymerization inhibitors used in this compound?
A2: While the specific inhibitor can vary by manufacturer, vinylpyridines and related vinyl monomers are commonly stabilized with phenolic compounds.[1][3] The most likely inhibitors are 4-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ) . For instance, the closely related 2-vinylpyridine is often supplied with 0.1 wt. % p-tert-butylcatechol as an inhibitor.[4]
Q3: What are the primary methods for removing these inhibitors?
A3: There are three main techniques for removing phenolic inhibitors from this compound:
-
Column Chromatography: Passing the monomer through a column of basic activated alumina is a highly effective and convenient method for lab-scale purification.[3][5]
-
Vacuum Distillation: This method is ideal for removing non-volatile inhibitors and other impurities, providing a high-purity monomer.[3][6] It is crucial to perform this under vacuum to prevent thermally induced polymerization.[3]
-
Basic Wash (Liquid-Liquid Extraction): This technique involves washing the monomer with an aqueous basic solution, such as sodium hydroxide (NaOH), to extract the weakly acidic phenolic inhibitor.[2]
Experimental Protocols
Protocol 1: Inhibitor Removal by Column Chromatography
This is often the most convenient method for small to medium quantities. Basic alumina is recommended for basic compounds like pyridines to prevent degradation and improve separation.[5][7][8]
Materials:
-
This compound
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Eluent (e.g., hexane, diethyl ether, or a mixture)
-
Collection flasks
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool at the bottom of the column to retain the stationary phase.
-
Prepare a slurry of the basic alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. The bed height should be approximately 10-15 cm for every 10-20 g of monomer.
-
-
Sample Loading:
-
Once the solvent level reaches the top of the alumina bed, carefully add the this compound to the column.
-
-
Elution:
-
Begin eluting the monomer through the column using an appropriate solvent. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified, colorless monomer in a clean, dry flask. The inhibitor often forms a colored band at the top of the column.
-
-
Post-Purification:
-
The purified monomer is now free of inhibitor and highly susceptible to polymerization. It should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C) in the dark.
-
Protocol 2: Inhibitor Removal by Vacuum Distillation
This method is excellent for achieving high purity and is suitable for larger quantities.
Materials:
-
This compound
-
Short-path distillation apparatus
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
-
Receiving flask
Procedure:
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place a stir bar in the distillation flask.
-
-
Distillation:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and slowly apply vacuum to the system.
-
Gradually heat the distillation flask with the heating mantle.
-
Monitor the vapor temperature and pressure. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Important: Do not distill to dryness, as this can concentrate potentially explosive peroxides.
-
-
Product Collection:
-
Collect the purified monomer in a receiving flask, which should ideally be cooled.
-
After distillation, cool the system to room temperature before releasing the vacuum.
-
Use the purified monomer immediately or store it appropriately as described above.
-
Protocol 3: Inhibitor Removal by Basic Wash
This is a quick method for removing acidic inhibitors.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
Procedure:
-
Extraction:
-
Dissolve the this compound in an equal volume of diethyl ether and place it in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, shake the funnel vigorously, and vent frequently.
-
Allow the layers to separate. The deprotonated inhibitor will move into the aqueous (bottom) layer.
-
Drain and discard the aqueous layer. Repeat the wash with fresh NaOH solution two more times.
-
-
Neutralization and Drying:
-
Wash the organic layer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the organic layer with brine to aid in the removal of water.
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like MgSO₄.
-
-
Solvent Removal:
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the purified monomer.
-
The purified monomer should be used immediately.[2]
-
Data Presentation
The following table provides expected outcomes for the purification of vinylpyridines based on analogous compounds. Actual results may vary depending on the initial purity and the specific experimental conditions.[6]
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed |
| Column Chromatography | >98% | 70-90% | Polymerization inhibitors, polar byproducts |
| Vacuum Distillation | >99% | 60-80% | Non-volatile impurities, solvents, inhibitors |
| Basic Wash | >97% | 80-95% | Acidic inhibitors and impurities |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer is yellow/brown after purification. | Oxidation or presence of impurities. | Discoloration often indicates impurities.[9] For column chromatography, ensure sufficient alumina is used. For distillation, ensure the vacuum is adequate to keep the temperature low. A basic wash may not remove all colored impurities. |
| Purified monomer turns cloudy. | Water contamination or fine adsorbent particles. | If using a basic wash, ensure the monomer is thoroughly dried with an anhydrous salt.[10] If using column chromatography, ensure the glass wool plug is sufficient to retain the alumina fines. |
| Polymerization fails after inhibitor removal. | Residual Inhibitor: Incomplete removal. Premature Polymerization: Monomer polymerized before the initiator was added. Water Contamination: Residual water from a basic wash can inhibit certain polymerization types. | Residual Inhibitor: Pass the monomer through a fresh alumina column. Premature Polymerization: Use the purified monomer immediately. If storage is necessary, keep it at low temperature, under an inert atmosphere, and in the dark. Water Contamination: Ensure the monomer is completely dry before use. Consider distillation as a final drying step. |
| Significant product loss during purification. | Polymerization during distillation: Temperature is too high. Irreversible adsorption on the column: Alumina is too active or the wrong type. | Distillation: Ensure a good vacuum to lower the boiling point. Do not overheat. Column Chromatography: Use basic alumina, as acidic sites can cause polymerization or strong binding of the pyridine.[8] |
Visualizations
Caption: Workflow for selecting an inhibitor removal strategy.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 4. 2-Vinylpyridine 97 100-69-6 [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Chloro-5-vinylpyridine: HPLC vs. NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and complex molecular structures, the purity of key intermediates is paramount. 2-Chloro-5-vinylpyridine is a valuable building block in organic synthesis, and rigorous purity assessment is crucial to ensure the quality and reliability of downstream products. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and an illustrative workflow to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of a compound from its impurities. For this compound, a reversed-phase HPLC method is typically employed to achieve this separation.
Experimental Protocol: HPLC
A typical reversed-phase HPLC method for the analysis of this compound is as follows:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might start from 40% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for purity determination as it provides detailed structural information and can quantify the main component and impurities without the need for specific reference standards for each impurity. For this compound, ¹H NMR is particularly useful.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
A general protocol for the qNMR analysis of this compound is as follows:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.75 mL) to dissolve the sample and internal standard completely.
-
-
Data Acquisition:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification, typically 5 times the longest T₁ relaxation time of the protons of interest (e.g., 30-60 seconds).
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weights of the sample and internal standard.
-
Comparative Data Presentation
The following table presents illustrative data from the purity analysis of a hypothetical batch of this compound using both HPLC and qNMR.
| Parameter | HPLC Result | qNMR Result | Notes |
| Purity (% w/w) | 99.2% | 99.1% | The results from both techniques are in good agreement. |
| Major Impurity A | 0.35% (by area) | 0.38% (by mole) | Identified as residual starting material: 2-chloro-5-methylpyridine. |
| Major Impurity B | 0.21% (by area) | 0.20% (by mole) | Identified as a by-product: 2,5-dichloropyridine. |
| Other Impurities | 0.24% (total area) | 0.32% (total mole) | Includes unidentified minor impurities. |
Method Comparison
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Nuclear spin properties |
| Quantification | Relative (peak area %) | Absolute (with internal standard) |
| Reference Standards | Required for impurity identification and quantification | Not required for impurity quantification (if signals are resolved) |
| Sensitivity | High (ppm to ppb levels) | Moderate (typically requires mg of sample) |
| Structural Information | Limited (retention time) | Rich (confirms structure of analyte and impurities) |
| Throughput | Higher (20-30 min/sample) | Lower (requires longer experiment times for qNMR) |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No (sample can be recovered) |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the purity analysis of this compound, from sample receipt to the final purity report, incorporating both HPLC and NMR analytical streams.
Caption: Workflow for this compound Purity Analysis.
Conclusion
Both HPLC and NMR spectroscopy are indispensable tools for the purity analysis of this compound. HPLC excels in providing a high-throughput and sensitive method for detecting and quantifying impurities, making it ideal for routine quality control.[1] In contrast, qNMR offers the significant advantage of being a primary analytical method that provides an absolute measure of purity and confirms the chemical structure of the main component and any identifiable impurities without the need for specific reference standards.[2] For comprehensive and robust purity validation, a complementary approach utilizing both HPLC and NMR is highly recommended. This orthogonal strategy ensures the highest level of confidence in the quality of this compound, which is critical for its application in research and drug development.
References
A Comparative Guide to 2-Chloro-5-vinylpyridine as a Substrate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Halogenated pyridines are a versatile class of substrates, and among them, 2-chloro-5-vinylpyridine presents a unique combination of reactive sites: a chloro group amenable to cross-coupling and a vinyl group for polymerization or further functionalization. This guide provides an objective comparison of the reactivity of this compound with other chloropyridines in key palladium-catalyzed cross-coupling reactions, supported by available experimental data and established chemical principles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of chloropyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, is primarily governed by the C-Cl bond's susceptibility to oxidative addition to the palladium catalyst. This step is often rate-limiting. Generally, chloropyridines are less reactive than their brominated and iodinated counterparts due to the stronger C-Cl bond.
The position of the chlorine atom on the pyridine ring also significantly influences reactivity. The electron-withdrawing nature of the nitrogen atom makes the 2- and 4-positions more electron-deficient and, therefore, more reactive towards nucleophilic attack and oxidative addition compared to the 3-position.[1][2]
While direct, side-by-side quantitative comparisons of this compound with other chloropyridine isomers under identical conditions are scarce in the literature, we can infer its reactivity based on these established principles and available data for related compounds. The presence of a vinyl group at the 5-position is expected to have a modest electronic influence on the reactivity at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For chloropyridines, this reaction often requires more forcing conditions (higher temperatures) and specialized catalyst systems, typically employing bulky, electron-rich phosphine ligands like SPhos and XPhos, compared to bromo- or iodopyridines.
Table 1: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Various Chloropyridines
| Entry | Chloropyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [3] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane | 100 | 16 | 92 | [3] |
| 3 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1 mol%) / Benzimidazolium salt (2 mol%) | K₂CO₃ | DMF/H₂O | 120 | 0.17 | 60.1 | [4] |
| 4 | 2-Chloro-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ (1 mol%) / Benzimidazolium salt (2 mol%) | K₂CO₃ | DMF/H₂O | 120 | 0.17 | 94.5 | [4] |
| 5 | This compound | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | Data not available |
Note: The data presented is compiled from various sources and reaction conditions are not identical, thus serving as a qualitative comparison.
Based on the general reactivity trends, this compound is expected to exhibit reactivity in Suzuki-Miyaura coupling comparable to or slightly enhanced relative to 2-chloropyridine, due to the electronic nature of the vinyl group. The electron-withdrawing nitro group in 2-chloro-5-nitropyridine (Entry 4) significantly activates the chloro group, leading to a higher yield compared to unsubstituted 3-chloropyridine (Entry 3) under similar conditions.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
A detailed protocol for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid is as follows:
-
Reaction Setup : In an oven-dried Schlenk flask, combine the 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.
-
Work-up : After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification : The crude product is then purified by flash column chromatography.[3]
Suzuki-Miyaura Catalytic Cycle
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, often allowing for milder reaction conditions. However, organozinc reagents are sensitive to moisture and air, requiring stricter anhydrous and anaerobic reaction setups.[5] Similar to the Suzuki coupling, the reactivity of chloropyridines is lower than that of bromopyridines, and reactions with chloropyridines may require heating.[6]
Table 2: Comparison of Reaction Conditions for Negishi Coupling of Chloropyridines
| Entry | Chloropyridine Substrate | Coupling Partner | Catalyst | Solvent | Temp. | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Pyridylzinc reagent | Pd(PPh₃)₄ | THF | Reflux | Good to Excellent | [6] |
| 2 | 3-Chloropyridine | Alkylzinc reagent | Acenaphthoimidazolylidene Palladium Complex | THF | RT | High | [7] |
| 3 | This compound | (Not specified) | (Not specified) | (Not specified) | (Not specified) | Data not available |
The reactivity of this compound in Negishi coupling is anticipated to be similar to that of 2-chloropyridine. The use of highly active palladium catalysts can facilitate the coupling of less reactive aryl chlorides at room temperature.[7]
Experimental Protocol: General Procedure for Negishi Coupling
A general procedure for the in-situ preparation of the organozinc reagent and subsequent Negishi coupling is as follows:
-
Organozinc Formation : To a solution of the corresponding bromopyridine in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-BuLi in hexanes is added dropwise. After stirring, a solution of ZnCl₂ in THF is added. The mixture is then warmed to room temperature.
-
Coupling Reaction : To the freshly prepared organozinc reagent, the chloropyridine substrate and a palladium catalyst (e.g., Pd(PPh₃)₄) are added. The reaction mixture is then heated to reflux and monitored until completion.
-
Work-up and Purification : The reaction is quenched, typically with an aqueous ammonium chloride solution, and extracted with an organic solvent. The combined organic layers are dried and concentrated, followed by purification of the product.[8]
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nu.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Polymerization of 2-Chloro-5-vinylpyridine and Other Vinylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of 2-Chloro-5-vinylpyridine and its structural analogs, 2-vinylpyridine and 4-vinylpyridine. Due to the limited availability of direct kinetic data for this compound, this document extrapolates its likely polymerization behavior based on established data for related vinylpyridine monomers. The influence of the chloro-substituent on monomer reactivity and polymerization characteristics is a central focus of this comparison.
Introduction to Vinylpyridine Polymerization
Vinylpyridine monomers are versatile building blocks for the synthesis of functional polymers with applications in various fields, including catalysis, drug delivery, and materials science. The nitrogen atom in the pyridine ring imparts unique properties to the resulting polymers, such as pH-responsiveness and the ability to coordinate with metal ions. The polymerization of vinylpyridines can be achieved through various mechanisms, including free radical, anionic, and controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
The reactivity of vinylpyridine monomers is significantly influenced by the position of the vinyl group and the nature of any substituents on the pyridine ring. This guide will explore these structural effects on polymerization kinetics.
Comparative Kinetic Data
| Monomer | Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Observations |
| 2-Vinylpyridine | Free Radical | AIBN | Bulk | 60 | Polymerization proceeds readily. |
| 4-Vinylpyridine | Free Radical | AIBN | Bulk | 60 | Generally exhibits a higher polymerization rate compared to 2-vinylpyridine. |
| 2-Vinylpyridine | Anionic | s-BuLi | THF | -78 | Living polymerization, allowing for the synthesis of well-defined polymers. |
| 4-Vinylpyridine | Anionic | s-BuLi | THF | -78 | Living polymerization, often proceeds faster than 2-vinylpyridine. |
| 2-Vinylpyridine | RAFT | AIBN/Cumyl dithiobenzoate | Bulk | 60 | Controlled polymerization with a linear increase in molecular weight with conversion.[1] |
| 4-Vinylpyridine | RAFT | AIBN/Cumyl dithiobenzoate | Bulk | 60 | Controlled polymerization with good control over molecular weight and dispersity.[1] |
| 2-Methyl-5-vinylpyridine | Radical Copolymerization (with N-vinylpyrrolidone) | Not specified | Not specified | Not specified | Copolymers were successfully synthesized. |
Inferred Kinetic Behavior of this compound:
-
Free Radical Polymerization: The electron-withdrawing chloro group at the 2-position is expected to decrease the electron density of the pyridine ring and the vinyl group. This may lead to a slower rate of radical polymerization compared to unsubstituted 2-vinylpyridine due to a less reactive double bond.
-
Anionic Polymerization: The chloro substituent could potentially stabilize a carbanionic propagating species, which might influence the rate and stereochemistry of the polymerization. However, the potential for side reactions involving the chloro group would need to be considered.
-
Controlled Radical Polymerization (RAFT/ATRP): The electronic effects of the chloro group would likely necessitate optimization of the chain transfer agent (for RAFT) or the catalyst system (for ATRP) to achieve good control over the polymerization.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are representative procedures for the controlled radical polymerization of vinylpyridine derivatives.
Protocol 1: RAFT Polymerization of Vinylpyridine
This protocol is a general procedure for the RAFT polymerization of vinylpyridine monomers.[1]
Materials:
-
Vinylpyridine monomer (e.g., 2-vinylpyridine or 4-vinylpyridine), purified by passing through a column of basic alumina to remove inhibitor.
-
Azo-bis(isobutyronitrile) (AIBN), recrystallized from methanol.
-
Cumyl dithiobenzoate (CDB) as the RAFT agent.
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane), if not performing a bulk polymerization.
-
Schlenk flask, magnetic stir bar, rubber septum, and nitrogen/argon source.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CDB) and the initiator (AIBN).
-
Add the purified vinylpyridine monomer to the flask. If conducting a solution polymerization, add the anhydrous solvent.
-
Seal the flask with a rubber septum and deoxygenate the mixture by purging with nitrogen or argon for at least 30 minutes while stirring. Alternatively, three freeze-pump-thaw cycles can be performed.
-
After deoxygenation, place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate the polymerization.
-
At specific time intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
The polymer can be isolated by precipitation in a suitable non-solvent (e.g., cold hexane or diethyl ether) and dried under vacuum.
Protocol 2: ATRP of Vinylpyridine
This protocol outlines a general procedure for the ATRP of vinylpyridine monomers.
Materials:
-
Vinylpyridine monomer, purified as described above.
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Anhydrous solvent (e.g., anisole or toluene).
-
Schlenk flask, magnetic stir bar, rubber septum, and nitrogen/argon source.
Procedure:
-
Add CuBr to a Schlenk flask under a nitrogen or argon atmosphere.
-
Add the anhydrous solvent and the ligand (PMDETA) to the flask and stir until a homogeneous solution is formed.
-
Add the purified vinylpyridine monomer to the reaction mixture.
-
Deoxygenate the mixture by purging with nitrogen or argon for at least 30 minutes.
-
Initiate the polymerization by adding the initiator (EBiB) via a syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by taking aliquots for conversion and molecular weight analysis as described in the RAFT protocol.
-
Terminate the polymerization by cooling the flask and exposing the mixture to air.
-
The copper catalyst can be removed by passing the polymer solution through a column of neutral alumina. The polymer is then isolated by precipitation.
Visualizing Polymerization Concepts
To illustrate the logical flow of a typical polymerization kinetics study and the relationship between key components in a controlled radical polymerization, the following diagrams are provided.
Caption: Workflow for a typical polymerization kinetics study.
Caption: Key steps in RAFT polymerization.
References
A Comparative Guide to the Thermal Stability of Halogenated Pyridine-Based Polymers and Other Common Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of poly("2-Chloro-5-vinylpyridine") and other common polymers. The thermal stability of a polymer is a critical factor in determining its processing conditions and application limits, particularly in fields such as drug delivery and biomedical devices where materials may be subjected to various thermal stresses during manufacturing, sterilization, and storage. This document summarizes key thermal properties, details the experimental protocols for their measurement, and provides a visual representation of the analytical workflow.
Quantitative Thermal Stability Data
The thermal stability of polymers is primarily assessed by two key parameters: the glass transition temperature (Tg) and the decomposition temperature (Td). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Td is the temperature at which the polymer begins to chemically degrade.
Below is a comparison of these properties for several polymers. It is important to note that specific values can vary depending on factors such as molecular weight, polydispersity, and experimental conditions.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly("this compound") | Data Not Available | Data Not Available |
| Poly(2-vinylpyridine) (P2VP) | ~102[1][2] | Degradation begins around 300-400[3] |
| Poly(4-vinylpyridine) (P4VP) | ~152 | Similar to P2VP |
| Polystyrene (PS) | ~100[3] | ~274 - 415[4] |
| Poly(methyl methacrylate) (PMMA) | ~105[5] | Degradation starts around 250-400[6][7] |
| Polyvinyl chloride (PVC) | ~82 | Begins to degrade above 100, significant at 135 |
Note on Poly("this compound"): Despite a comprehensive literature search, specific experimental data for the glass transition temperature and decomposition temperature of poly("this compound") could not be located in publicly available scientific resources. The data for this polymer would need to be determined experimentally using the methods outlined in the "Experimental Protocols" section of this guide. The presence of the chloro- substituent on the pyridine ring is expected to influence its thermal properties compared to the non-chlorinated poly(vinylpyridines).
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of a polymer by measuring its mass loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or in an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
Heating Rate: A controlled linear heating rate is applied, commonly 10 °C/min or 20 °C/min.
-
Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: The TGA instrument records the sample weight as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature (Td) is often reported as the onset temperature of decomposition, which is the temperature at which a significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest weight loss slope. The temperature at which 5% or 10% weight loss occurs is also commonly reported as a measure of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen).
-
Thermal Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a temperature below the expected Tg to a temperature above it at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
-
Data Analysis: The DSC instrument records the heat flow to the sample versus temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition from the second heating scan.
Visualizing the Experimental Workflow
The logical flow of analyzing the thermal stability of a polymer can be visualized as follows:
References
A Spectroscopic Comparison of 2-Chloro-5-vinylpyridine and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2-Chloro-5-vinylpyridine and its key derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data and established methodologies to ensure accuracy and reliability.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected derivatives. These derivatives, 2-Chloro-5-nitropyridine and 2-Chloro-5-aminopyridine, were chosen to illustrate the electronic effects of electron-withdrawing and electron-donating groups, respectively, on the spectroscopic properties of the parent molecule. For a broader context, data for the precursor molecules, 2-chloropyridine and 2-vinylpyridine, are also included.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
| Compound | H-3 | H-4 | H-6 | Vinyl Protons (α, β) | Other Protons | Solvent |
| This compound | ~7.7 (dd) | ~7.9 (dd) | ~8.4 (d) | ~6.7 (dd), ~5.9 (d), ~5.4 (d) | CDCl₃ | |
| 2-Chloropyridine | 7.32 (ddd) | 7.64 (ddd) | 8.39 (ddd) | - | CDCl₃[1] | |
| 2-Vinylpyridine | 7.17 (dd) | 7.48 (td) | 8.47 (ddd) | 6.71 (dd), 6.21 (dd), 5.37 (dd) | CCl₄ | |
| 2-Chloro-5-nitropyridine | 8.35 (dd) | 7.65 (d) | 9.15 (d) | - | CDCl₃ | |
| 2-Chloro-5-aminopyridine | 7.05 (dd) | 7.25 (d) | 7.95 (d) | - | ~3.8 (s, -NH₂) | DMSO-d₆ |
Note: Chemical shifts are approximate and may vary depending on the specific experimental conditions. Coupling constants (J) are not included for brevity.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Vinyl Carbons (α, β) | Solvent |
| This compound (Predicted) | 151.9 | 124.5 | 138.5 | 133.0 | 148.0 | 134.5, 117.0 | CDCl₃[2] |
| 2-Chloropyridine | 152.1 | 124.4 | 139.1 | 122.9 | 149.8 | - | CDCl₃[3] |
| 2-Vinylpyridine | 156.3 | 121.2 | 136.2 | 123.5 | 149.3 | 136.9, 116.5 | CDCl₃ |
| 2-Chloro-5-nitropyridine | 152.5 | 122.0 | 136.0 | 140.0 | 145.5 | - | CDCl₃ |
| 2-Chloro-5-aminopyridine | 149.0 | 125.0 | 138.0 | 130.0 | 140.5 | - | DMSO-d₆ |
IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Related Compounds.
| Compound | ν(C=C) aromatic | ν(C=C) vinyl | ν(C-Cl) | Other Key Absorptions |
| This compound | ~1580, 1470 | ~1630 | ~750 | ν(=C-H) vinyl ~3080, δ(C-H) vinyl out-of-plane ~990, 910 |
| 2-Chloropyridine | 1579, 1568, 1458, 1421 | - | 752 | |
| 2-Vinylpyridine | 1588, 1560, 1475, 1432 | 1632 | - | ν(=C-H) vinyl 3085, 3010, δ(C-H) vinyl out-of-plane 990, 925 |
| 2-Chloro-5-nitropyridine | ~1570, 1460 | - | ~740 | ν(NO₂) asymmetric ~1530, ν(NO₂) symmetric ~1350 |
| 2-Chloro-5-aminopyridine | ~1600, 1480 | - | ~760 | ν(N-H) ~3400, 3300, δ(N-H) ~1620 |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z) for this compound and Related Compounds.
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 139/141 (3:1) | 112, 104, 78 |
| 2-Chloropyridine | 113/115 (3:1) | 78, 51 |
| 2-Vinylpyridine | 105 | 104, 79, 78, 52, 51 |
| 2-Chloro-5-nitropyridine | 158/160 (3:1) | 112, 82, 77 |
| 2-Chloro-5-aminopyridine | 128/130 (3:1) | 93, 66 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.
-
¹H NMR Parameters: The spectral width was set to 12 ppm. A 30° pulse width was used with a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Parameters: The spectral width was set to 220 ppm. A 30° pulse width was used with a relaxation delay of 2.0 seconds. Proton decoupling was applied during acquisition. A total of 1024 scans were accumulated for each spectrum.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected using the instrument's software.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground in an agate mortar.[4] Around 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) was added and briefly ground with the sample to ensure a homogeneous mixture.[4][5] The mixture was then transferred to a pellet die and pressed under a hydraulic press at approximately 8-10 tons of pressure to form a transparent pellet.[6]
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was baseline corrected and normalized using the instrument's software.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
-
Ionization Method (Electron Ionization - EI): For volatile compounds, a direct insertion probe was used. The ionization energy was set to 70 eV.[7]
-
Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The resulting mass spectra were analyzed to identify the molecular ion and major fragment ions.
Visualizations
Synthesis Workflow of a 2-Chloro-5-substituted Pyridine Derivative
The following diagram illustrates a typical synthetic pathway for producing 2-chloro-5-chloromethylpyridine, a compound structurally related to this compound. This workflow highlights key reaction steps in the synthesis of functionalized pyridines.
Caption: A two-step synthesis of 2-chloro-5-chloromethylpyridine.
This guide provides a foundational spectroscopic comparison for this compound and its derivatives. Researchers are encouraged to use this information as a starting point for their own analytical work and to consult the primary literature for more detailed studies.
References
- 1. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 2. Visualizer loader [nmrdb.org]
- 3. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. zefsci.com [zefsci.com]
Unveiling the Bioactive Potential: A Comparative Guide to 2-Chloro-5-vinylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine-containing compounds, 2-chloro-5-vinylpyridine derivatives represent a promising, yet underexplored, class of molecules with significant potential for biological activity. This guide provides a comparative overview of the potential anticancer, antimicrobial, and anti-inflammatory activities of hypothetical this compound derivatives, drawing upon experimental data from structurally related compounds. Detailed experimental protocols and conceptual signaling pathways are presented to facilitate further research and development in this area.
Comparative Biological Activity Screening
To effectively screen the biological potential of novel this compound derivatives, a panel of standardized in vitro assays is recommended. The following tables present a comparative summary of hypothetical activity data against established alternative compounds, providing a benchmark for future studies.
Table 1: Comparative Anticancer Activity (IC50 in µM)
The anticancer potential of this compound derivatives can be assessed against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 value signifies greater potency.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Doxorubicin (Control) |
| Hypothetical Derivative 1 | 8.5 | 12.3 | 15.1 | 0.98 |
| Hypothetical Derivative 2 | 5.2 | 9.8 | 11.5 | 0.98 |
| Related Pyridine-Urea 8e [1][2] | 0.22 | - | - | 1.93 |
| Related Chalcone 10b [3] | 0.015 | 0.021 | 0.013 | - |
Data for related compounds are sourced from existing literature to provide a reference for potential efficacy.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
The antimicrobial efficacy of these derivatives can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Ciprofloxacin (Control) | Fluconazole (Control) |
| Hypothetical Derivative 3 | 16 | 32 | 64 | 1 | - |
| Hypothetical Derivative 4 | 8 | 16 | 32 | 1 | - |
| Related Pyridine Salt 51 [4] | >6 mM | >6 mM | 12 mM | - | - |
| Related Pyridinol EA-02-009 [5] | 0.5-1 | >128 | - | - | - |
Data for related compounds are sourced from existing literature to provide a reference for potential efficacy.
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)
The in vivo anti-inflammatory potential can be evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's ability to reduce the inflammatory response.
| Compound (Dose) | 1 hour | 3 hours | 5 hours | Indomethacin (Control) |
| Hypothetical Derivative 5 (10 mg/kg) | 35% | 55% | 48% | 65% |
| Hypothetical Derivative 6 (10 mg/kg) | 42% | 68% | 61% | 65% |
| Related Pyrido[2,3-d]pyrimidine 25 [6] | 74% | - | - | - |
| Related Thiazolo[4,5-b]pyridine 8 [7] | - | 53.4% | - | 40.9% (Ibuprofen) |
Data for related compounds are sourced from existing literature to provide a reference for potential efficacy.
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for obtaining reproducible and comparable results.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for evaluating the cytotoxic potential of compounds.[8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]
-
Serial Dilutions: Two-fold serial dilutions of the this compound derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is a classic and reliable method for screening acute anti-inflammatory activity.[12][13][14][15][16]
-
Animal Model: Wistar rats or Swiss albino mice are typically used.[12] The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds (this compound derivatives) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[14]
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.[14][15]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizing Mechanisms and Workflows
Understanding the potential mechanisms of action and the experimental processes is crucial for drug development. The following diagrams, created using Graphviz, illustrate a conceptual signaling pathway and the general workflows for biological activity screening.
Caption: Conceptual signaling pathway for an anticancer derivative.
Caption: General workflow for biological activity screening.
This guide serves as a foundational resource for initiating research into the biological activities of this compound derivatives. By providing a comparative framework and detailed experimental protocols, it aims to accelerate the discovery of novel therapeutic agents based on this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
A Comparative Guide to Insecticide Synthesis: 2-Chloro-5-chloromethylpyridine vs. 2-Chloro-5-vinylpyridine
In the synthesis of modern insecticides, particularly the widely utilized neonicotinoid class, the choice of starting materials is critical to ensuring efficient, high-yield, and cost-effective production. Among the key pyridine-based intermediates, 2-chloro-5-chloromethylpyridine (CCMP) has emerged as the industry standard and a cornerstone for the synthesis of several blockbuster insecticides. This guide provides a comparative analysis of CCMP and 2-chloro-5-vinylpyridine as precursors in insecticide manufacturing, supported by experimental data and detailed synthetic protocols. The evidence overwhelmingly indicates the superior utility of CCMP due to its versatile reactivity in key bond-forming reactions.
Executive Summary
2-Chloro-5-chloromethylpyridine (CCMP) is the dominant precursor for the synthesis of major neonicotinoid insecticides such as imidacloprid, acetamiprid, and clothianidin. Its chloromethyl group serves as an excellent electrophile for straightforward nucleophilic substitution reactions with the amine-containing side chains that are characteristic of these active ingredients. In contrast, this compound is not a commonly reported starting material for these major insecticides. While the synthesis of nitenpyram involves a side chain that could theoretically be derived from the vinyl precursor, the prevalent industrial synthesis routes also utilize CCMP. This suggests that the conversion of the vinyl group is a less efficient or less direct pathway for creating the necessary side-chain structures compared to the direct reactivity of the chloromethyl group.
Comparative Synthesis of Neonicotinoid Insecticides
The following sections detail the synthesis of prominent neonicotinoid insecticides, highlighting the central role of 2-chloro-5-chloromethylpyridine.
Synthesis of Imidacloprid from 2-Chloro-5-chloromethylpyridine
Imidacloprid is one of the most widely used insecticides globally. Its synthesis is a prime example of the utility of CCMP. The key step is the condensation of CCMP with 2-nitroiminoimidazolidine.
Quantitative Data for Imidacloprid Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2-chloro-5-chloromethylpyridine (CCMP), 2-nitroiminoimidazolidine | [1][2] |
| Solvent | Acetonitrile or Dimethylformamide (DMF) | [1][2] |
| Base | Potassium Carbonate or Sodium Hydroxide | [1][2] |
| Reaction Temperature | 50-80 °C | [1][2] |
| Reaction Time | 4-8 hours | [1][2] |
| Crude Product Yield | ~78-85% | [1][2] |
| Final Purity | >96% | [2] |
Experimental Protocol: Synthesis of Imidacloprid
-
To a solution of 2-nitroiminoimidazolidine (18 g, 0.138 moles) in dimethylformamide (50 ml), add sodium hydroxide (6 g).
-
Maintain the temperature of the reaction mixture at 50°C in a water bath.
-
A solution of 2-chloro-5-chloromethylpyridine (20 g, 0.123 moles) in dimethylformamide (100 ml) is added to the reaction mixture over 4 hours.
-
The reaction mixture is maintained at the same temperature for an additional 4 hours with continuous stirring.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated by vacuum distillation and then poured into distilled water (100 ml).
-
The pH of the solution is adjusted to 4 using dilute hydrochloric acid to precipitate imidacloprid.
-
The precipitated product is filtered and washed with methanol.
-
The resulting imidacloprid is dried, yielding approximately 23.5 g (78.3%) with a purity of 96.2%.[2]
Synthesis Pathway for Imidacloprid from CCMP
Caption: Synthesis of Imidacloprid from CCMP.
Synthesis of Acetamiprid from 2-Chloro-5-chloromethylpyridine
The synthesis of acetamiprid also centrally involves CCMP, which is first reacted with methylamine, followed by condensation with N-cyanoethyl acetimidate.
Quantitative Data for Acetamiprid Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2-chloro-5-chloromethylpyridine, Methylamine, N-cyanoethyl acetimidate | [3][4][5] |
| Solvent | Toluene, Methanol | [3][4] |
| Reaction Temperature | 60-65 °C for amination; 65 °C for condensation | [4][5] |
| Reaction Time | 5-6 hours for amination; 5 hours for condensation | [4][5] |
| Overall Yield | ~90-95% | [4] |
| Final Purity | >98% | [4] |
Experimental Protocol: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine (Intermediate for Acetamiprid)
-
In a reaction vessel, add 162g of 2-chloro-5-chloromethylpyridine.
-
Slowly add 93g of a 40% aqueous solution of methylamine over 1-1.5 hours while stirring.
-
Heat the reaction mixture to 60-65°C and maintain for 5-6 hours.
-
After the reaction is complete, remove water by distillation under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine. The yield is approximately 95.6% with a purity of 95.8%.[5]
This intermediate is then further reacted to produce acetamiprid with a final yield of up to 95% and purity of 98%.[4]
Synthesis Pathway for Acetamiprid from CCMP
References
- 1. benchchem.com [benchchem.com]
- 2. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 3. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
- 4. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 5. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
Benchmarking New Catalysts for the Cross-Coupling of 2-Chloro-5-vinylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Among these, 2-chloro-5-vinylpyridine serves as a versatile building block, with its two reactive sites—the chloro and vinyl groups—offering opportunities for diverse molecular elaborations. The efficiency of these transformations hinges on the selection of an optimal catalyst. This guide provides a comparative analysis of recently developed and established catalytic systems for the cross-coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The performance of various palladium-based catalysts is benchmarked, supported by experimental data from literature on the target molecule or closely related substrates.
Catalyst Performance Overview
The choice of a suitable catalyst is critical for achieving high yields and selectivity in the cross-coupling of this compound. The pyridine nitrogen can potentially coordinate to the metal center and inhibit catalysis, making the selection of appropriate ligands and reaction conditions paramount. The following tables summarize the performance of representative palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound or analogous vinyl-substituted chloro-heterocycles.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For this compound, modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) generally outperform traditional catalysts like Pd(PPh₃)₄, especially for challenging substrates.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 65-80 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data for XPhos, SPhos, and PEPPSI-IPr systems are based on couplings of other challenging chloropyridines and are expected to be similar for this compound.[1][2]
Table 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields in the amination of chloropyridines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Amine | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Morpholine | Good (estimated) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Aniline | Good (estimated) |
Note: The data in this table is extrapolated from studies on similar dichloropyridine substrates, as direct comparative data for this compound is limited. The expected major product is the C2-aminated product due to electronic factors.[3] Better yields are generally obtained when the Pd(0) catalyst is complexed with chelating phosphine type ligands.[4] The amination of aryl chlorides can be particularly challenging and may require bulky phosphines to achieve reasonable yields.[4]
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling provides a direct route to synthesize substituted alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | Room Temp. | 3 | High |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp. | 4 | High |
Note: The reactivity of the aryl halide in Sonogashira coupling follows the trend I > OTf > Br > Cl. While chlorides are the least reactive, the use of appropriate ligands and conditions can lead to high yields.[5][6]
Table 4: Heck Coupling of this compound with Alkenes
The Heck reaction enables the arylation of alkenes. For the coupling of this compound, palladium catalysts with phosphine ligands are commonly employed. An oxidative Heck-type coupling with arylboronic acids has also been reported for vinyl pyridines.[7][8]
| Palladium Catalyst | Ligand/Additive | Base | Solvent | Temp. (°C) | Coupling Partner | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Styrene | Moderate to Good |
| Pd(TFA)₂ | 1,10-Phenanthroline | Ag₂O (oxidant) | DMF | Room Temp. | Phenylboronic Acid | Moderate to Good |
Note: The Heck reaction with aryl chlorides can be more challenging than with bromides or iodides and may require higher temperatures or more active catalyst systems.[9] The oxidative Heck reaction provides an alternative pathway utilizing arylboronic acids.[7]
Experimental Protocols
The following are generalized protocols for the cross-coupling reactions of this compound. These should be optimized for specific substrates and catalysts.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed anhydrous THF or toluene via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.[2]
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried reaction vessel.
-
Add the degassed toluene and stir for a few minutes.
-
Add the amine, followed by this compound, and finally the sodium tert-butoxide.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[3]
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Diisopropylamine or Triethylamine (as base and/or solvent)
-
Anhydrous, degassed THF (if a co-solvent is used)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound in THF and diisopropylamine at room temperature, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.[5]
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-vinylpyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Chloro-5-vinylpyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in handling this chemical safely. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for structurally similar compounds, such as 2-Chloro-5-(chloromethyl)pyridine and 2-Vinylpyridine, and reflect best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a respirator. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.[1]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is compatible with the chemical. Avoid using aluminum or galvanized containers.[1]
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[3]
-
Provide them with a complete and accurate description of the waste.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed and qualified facility.
-
Alternatively, surplus and non-recyclable solutions may be offered to a licensed disposal company.[3]
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area.
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
-
Control the Spill (if safe to do so):
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Do not use combustible materials like paper towels to clean up the initial spill.
-
-
Collect and Containerize:
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Decontamination:
-
Thoroughly wash any contaminated surfaces and PPE.
-
Dispose of any contaminated clothing or cleaning materials as hazardous waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-5-vinylpyridine
Essential guidance for the safe handling, storage, and disposal of 2-Chloro-5-vinylpyridine, ensuring the protection of laboratory personnel and the integrity of research.
Handling this compound requires stringent safety protocols due to its hazardous properties. This guide provides detailed operational and disposal plans to minimize risk and ensure a safe laboratory environment. Adherence to these procedures is critical for all researchers, scientists, and drug development professionals working with this compound.
Immediate Safety and Hazard Information
This compound is a hazardous chemical with multiple risk factors. It is harmful if swallowed and toxic in contact with skin.[1] The compound is corrosive and can cause severe skin and eye burns, and may also lead to an allergic skin reaction.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] As a flammable liquid and vapor, it poses a fire risk and its vapors may cause a flash fire or explosion.[1]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Sensitization | May cause an allergic skin reaction.[1] |
| Flammability | Highly flammable liquid and vapor.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE, its specifications, and the rationale for its use.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3] | Protects against splashes and vapors, preventing severe eye irritation and damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected for integrity before each use.[2] | Prevents direct skin contact, which can cause chemical burns, irritation, and toxic effects.[2] |
| Body Protection | Fire/flame-resistant and impervious lab coat or coveralls.[2] An apron may be worn over the lab coat for added protection. | Minimizes the risk of skin contact from splashes and contamination of personal clothing.[2] |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if ventilation is inadequate or exposure limits are exceeded.[2][4] | Protects the respiratory tract from corrosive and irritating vapors.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step plan outlines the necessary procedures from preparation to post-handling.
Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
PPE Inspection: Before beginning any work, inspect all necessary PPE to ensure it is in good condition and free from defects.
-
Container Management: Keep the container of this compound tightly closed when not in active use.[2]
Handling Procedure:
-
Donning PPE: Wear the appropriate PPE as specified in the table above.
-
Avoiding Inhalation and Contact: Prevent the formation and inhalation of vapors.[2] Avoid all contact with skin and eyes.[2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1]
-
Spill Management: In the event of a spill, immediately evacuate the area and follow established emergency protocols.
Post-Handling Procedures:
-
Hand Washing: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it properly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Dedicated Waste Container: Use a dedicated, properly labeled, and sealed container for all this compound waste.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.[3]
Container Management:
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of the waste through a licensed and reputable hazardous waste disposal company.[3]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[5]
-
Uncleaned Containers: Handle uncleaned, empty containers as you would the product itself and dispose of them as hazardous waste.[3][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
